Muscazone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2255-39-2 |
|---|---|
Molecular Formula |
C5H6N2O4 |
Molecular Weight |
158.11 g/mol |
IUPAC Name |
2-amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O4/c6-3(4(8)9)2-1-7-5(10)11-2/h1,3H,6H2,(H,7,10)(H,8,9) |
InChI Key |
ASBGWPLVVIASBE-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=O)N1)C(C(=O)O)N |
Canonical SMILES |
C1=C(OC(=O)N1)C(C(=O)O)N |
Other CAS No. |
2255-39-2 |
Synonyms |
muscazone |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Chemical Properties of Muscazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muscazone, a naturally occurring amino acid found in trace amounts in mushrooms of the Amanita genus, is a structural isomer of the psychoactive compound ibotenic acid. Unlike its precursor, this compound exhibits significantly lower pharmacological activity. This technical guide provides a comprehensive overview of the core structural and chemical properties of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. This document details its chemical structure, physicochemical properties, and spectroscopic data, and outlines the established protocol for its synthesis. Furthermore, it explores its limited but notable biological interactions. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).
Chemical Structure and Identification
This compound is chemically known as 2-Amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid.[1] Its structure features a five-membered oxazolone ring attached to an alpha-amino acid moiety. This arrangement distinguishes it from its isomeric precursor, ibotenic acid, which contains an isoxazole ring.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-Amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid[1] |
| CAS Number | 2255-39-2[1] |
| Chemical Formula | C₅H₆N₂O₄[1] |
| Molecular Weight | 158.11 g/mol [1] |
| Canonical SMILES | C1=C(OC(=O)N1)C(C(=O)O)N[2] |
| InChI Key | ASBGWPLVVIASBE-UHFFFAOYSA-N[2] |
Physicochemical Properties
This compound presents as a crystalline solid that is soluble in water.[2] Its decomposition point and UV absorption characteristics are important identifiers.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Crystalline solid[1] |
| Melting Point | Decomposes above 190 °C[1] |
| Solubility | Soluble in water[2] |
| UV max (pH 2-7) | 212 nm (ε ≈ 8700)[2] |
| UV max (pH 12) | 220 nm (ε ≈ 7500)[2] |
| pKa | Data not available in cited literature |
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the alpha-hydrogen, the vinyl hydrogen on the oxazolone ring, and the amine protons. One source suggests characteristic peaks for the oxazole ring in the range of δ 6.8–7.2 ppm.[3]
-
¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon in the oxazolone ring, the two sp² carbons of the oxazolone ring, and the alpha-carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
Table 3: General Infrared Absorption Bands for this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |
| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) | |
| N-H stretch (amine) | 3400 - 3250 (medium) | |
| C-H stretch (sp² C-H) | ~3100 | |
| C=O stretch (lactone in oxazolone ring) | ~1760 | |
| C=O stretch (carboxylic acid) | ~1710 | |
| C=C stretch (oxazolone ring) | ~1650 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would be observed at m/z 158. A plausible fragmentation pattern would involve the loss of the carboxyl group (CO₂H, 45 Da) leading to a fragment at m/z 113, and subsequent fragmentation of the oxazolone ring.
Synthesis of this compound
This compound is primarily formed through the photochemical rearrangement of ibotenic acid upon exposure to ultraviolet (UV) radiation.[4][5]
Experimental Protocol: Photochemical Conversion of Ibotenic Acid to this compound
While a detailed, standardized protocol is not widely published, the following procedure is based on the established photochemical transformation:
-
Preparation of Ibotenic Acid Solution: Prepare a solution of ibotenic acid in a neutral aqueous buffer (pH 6-7). The concentration should be optimized based on the light source and reaction volume.
-
UV Irradiation: Irradiate the solution with a UV lamp. A medium-pressure mercury lamp is a suitable source. The reaction vessel should be made of quartz or another UV-transparent material.
-
Monitoring the Reaction: Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The disappearance of the ibotenic acid spot/peak and the appearance of the this compound spot/peak will indicate the reaction's progress.
-
Isolation and Purification: Once the reaction is complete, the this compound can be isolated and purified using standard chromatographic techniques, such as column chromatography on silica gel or preparative HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound using the spectroscopic methods outlined in Section 3 (NMR, IR, MS) and by measuring its melting point.
Caption: Experimental workflow for the photochemical synthesis of this compound.
Biological Activity and Signaling Pathways
This compound is noted for its significantly weaker pharmacological activity compared to its precursor, ibotenic acid, and the related compound, muscimol.[6] While ibotenic acid is an agonist of NMDA glutamate receptors and muscimol is a potent GABA-A receptor agonist, the biological targets of this compound are not as well-defined.[4] It is generally considered to have negligible psychoactive properties.[2] Its primary relevance in a pharmacological context is as a less active metabolite or degradation product of ibotenic acid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 2255-39-2 [smolecule.com]
- 3. This compound | 2255-39-2 | Benchchem [benchchem.com]
- 4. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 5. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
The Photochemical Synthesis of Muscazone from Ibotenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muscazone, a structural isomer of the neuroactive compound ibotenic acid, is primarily synthesized via a photochemical rearrangement reaction. This technical guide provides an in-depth overview of the synthesis of this compound from ibotenic acid, focusing on the core photochemical conversion. It details the reaction mechanism, outlines a general experimental workflow, and discusses the analytical methods for monitoring the process. While this compound itself exhibits significantly lower pharmacological activity compared to its precursor, ibotenic acid, and the related compound muscimol, understanding its formation is crucial for the comprehensive analysis of Amanita mushroom constituents and their potential degradation products. This guide consolidates available information for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Ibotenic acid, a potent neurotoxin found in mushrooms of the Amanita genus, is a structural analogue of the neurotransmitter glutamate and acts as a potent agonist at N-methyl-D-aspartate (NMDA) glutamate receptors.[1] It is a precursor to two other well-known compounds: muscimol, a potent GABAA receptor agonist formed via decarboxylation, and this compound. This compound is formed through the breakdown of ibotenic acid when exposed to ultraviolet (UV) radiation.[2][3] This photochemical transformation results in the rearrangement of the isoxazole ring of ibotenic acid into a 2(3H)-oxazolone ring structure.[4]
First isolated and characterized in the 1960s, this compound's synthesis is a classic example of a photochemical rearrangement in natural product chemistry.[5][6] Compared to ibotenic acid and muscimol, this compound demonstrates markedly reduced pharmacological activity.[2][3] However, its presence in aged or improperly stored samples of ibotenic acid or Amanita extracts necessitates reliable methods for its synthesis and detection. This guide provides a detailed examination of the synthesis of this compound from ibotenic acid.
Photochemical Synthesis of this compound
The primary and most common method for synthesizing this compound is through the UV irradiation of ibotenic acid in an aqueous solution.[4] This reaction proceeds via a photochemical rearrangement.
Reaction Mechanism
The conversion of ibotenic acid to this compound is a photo-rearrangement reaction.[6] Under UV irradiation, the isoxazole ring of ibotenic acid undergoes a transformation, leading to the formation of the more stable 2(3H)-oxazolone ring of this compound. This process is analogous to a Lossen rearrangement of hydroxamic acid derivatives.[4]
Diagram of the Synthesis Pathway
Caption: Photochemical conversion of ibotenic acid to this compound.
Quantitative Data
Detailed quantitative data on the photochemical synthesis of this compound from ibotenic acid is not extensively available in recent literature. The original studies from the 1960s by Eugster, Fritz, Gagneux, and others likely contain specific yields and reaction conditions.[5][6] However, based on available information, the following table summarizes the key parameters.
| Parameter | Value / Condition | Source |
| Starting Material | Ibotenic Acid | [2][4] |
| Solvent | Aqueous Solution | [4] |
| pH | 6-7 | [4] |
| Catalyst | Ultraviolet (UV) Light | [2][3] |
| Product | This compound | [5][6] |
| Reaction Type | Photochemical Rearrangement | [4][6] |
Experimental Protocols
General Protocol for Photochemical Synthesis
-
Preparation of Ibotenic Acid Solution: Prepare a solution of ibotenic acid in an aqueous buffer at a pH of 6-7. The concentration of the solution should be optimized based on the reaction vessel and the intensity of the UV source.
-
UV Irradiation: Place the ibotenic acid solution in a quartz reaction vessel to allow for the transmission of UV light. Irradiate the solution with a suitable UV lamp. The specific wavelength and intensity of the UV source are critical parameters that will influence the reaction rate and yield.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow for the quantification of the remaining ibotenic acid and the formation of this compound.
-
Product Isolation and Purification: Once the reaction has reached completion (or the desired conversion), the this compound can be isolated from the reaction mixture. This may involve techniques such as preparative chromatography to separate this compound from any unreacted ibotenic acid and other photoproducts.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound synthesis.
Pharmacological Activity and Signaling Pathways
This compound is consistently reported to have significantly lower pharmacological activity than both ibotenic acid and muscimol.[2][3] While ibotenic acid is a potent agonist of NMDA glutamate receptors and muscimol is a potent agonist of GABAA receptors, this compound's interaction with these and other receptors is considered minor.
Due to its low activity, a specific signaling pathway for this compound has not been extensively studied or defined. The diagram below illustrates the known pathways of the related, more active compounds to provide context for this compound's comparatively negligible effects.
Signaling Pathways of Related Compounds
References
- 1. Amanita muscaria: chemistry, biology, toxicology, and ethnomycology [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 4. This compound | 2255-39-2 | Benchchem [benchchem.com]
- 5. [The active ingredients from Amanita muscaria: ibotenic acid and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fungifun.org [fungifun.org]
From Precursor to Product: A Technical Guide to the Photochemical Conversion of Ibotenic Acid to Muscazone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the photochemical conversion of ibotenic acid into muscazone, a key transformation for researchers studying the pharmacology and chemistry of compounds found in Amanita species. This document provides a comprehensive overview of the reaction, including experimental protocols derived from available scientific literature, quantitative data, and visual representations of the underlying chemical processes.
Introduction
Ibotenic acid, a psychoactive isoxazole amino acid found in mushrooms of the Amanita genus, undergoes a fascinating photochemical rearrangement to form this compound when exposed to ultraviolet (UV) radiation.[1][2] Unlike the thermal decarboxylation of ibotenic acid which yields the more potent and well-known muscimol, this photochemical pathway results in a structural isomer with a different heterocyclic core.[1] Understanding and controlling this conversion is crucial for the isolation, characterization, and further investigation of this compound's biological activities. While this compound is reported to have weaker pharmacological activity compared to its parent compound and muscimol, its unique structure warrants further study.[2]
Reaction Pathway and Mechanism
The photochemical conversion of ibotenic acid to this compound involves the rearrangement of the isoxazole ring into an oxazolone ring system. This transformation is initiated by the absorption of UV light, which excites the ibotenic acid molecule to a higher energy state, facilitating the intramolecular rearrangement.
Below is a diagram illustrating the overall transformation:
Caption: Photochemical conversion of ibotenic acid to this compound.
Experimental Protocols
While detailed, step-by-step protocols for the photochemical synthesis of this compound are not extensively documented in readily available literature, the following general procedure can be inferred from existing information.[3] This protocol should be considered a starting point for further optimization.
Objective: To convert ibotenic acid into this compound using UV irradiation.
Materials:
-
Ibotenic acid
-
Deionized water
-
pH meter
-
UV photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Stirring plate and stir bar
-
High-Performance Liquid Chromatography (HPLC) system or Liquid Chromatography-Mass Spectrometry (LC-MS) system for reaction monitoring
Procedure:
-
Solution Preparation: Prepare an aqueous solution of ibotenic acid. The concentration should be optimized, but a starting point could be in the range of 1-10 mg/mL.
-
pH Adjustment: Adjust the pH of the ibotenic acid solution to a range of 6-7 using dilute acid or base as necessary.[3]
-
Irradiation:
-
Transfer the solution to a quartz reaction vessel equipped with a stir bar. Quartz is essential as it is transparent to a wide range of UV light.
-
Place the vessel in the UV photoreactor.
-
Irradiate the solution with a UV source. The specific wavelength and intensity of the UV light are critical parameters that require optimization. A broad-spectrum UV source or specific UV-B (280-315 nm) or UV-C (100-280 nm) lamps could be investigated.
-
Maintain constant stirring throughout the irradiation process to ensure homogenous exposure of the solution to the UV light.
-
-
Reaction Monitoring:
-
Periodically take aliquots from the reaction mixture.
-
Analyze the aliquots using HPLC or LC-MS to monitor the degradation of ibotenic acid and the formation of this compound.
-
Continue irradiation until the desired conversion is achieved or the reaction plateaus.
-
-
Isolation and Purification (Hypothetical):
-
Once the reaction is complete, the this compound can be isolated from the reaction mixture. Given its polar nature, techniques like preparative reverse-phase HPLC would be suitable for purification.
-
The purified this compound should be characterized to confirm its identity and purity.
-
Analytical Methodologies
The progress of the photochemical conversion and the purity of the final product can be assessed using various analytical techniques.
| Analytical Technique | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | To monitor the reaction kinetics by separating and quantifying ibotenic acid and this compound. | Reverse-phase column (e.g., C18), mobile phase (e.g., acetonitrile/water with a buffer), UV detection at a suitable wavelength (e.g., 230 nm or 254 nm).[4][5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the identity of the product by providing molecular weight information and fragmentation patterns. | Coupled with an HPLC system, using an appropriate ionization source (e.g., electrospray ionization - ESI). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For structural elucidation of the purified this compound. | 1H NMR and 13C NMR in a suitable deuterated solvent (e.g., D2O or DMSO-d6). The proton NMR spectrum of this compound is expected to show signals for the amino group, an α-hydrogen, and a hydrogen on the oxazolone ring.[1] |
| UV-Vis Spectroscopy | To determine the UV absorption characteristics of ibotenic acid and this compound. | The UV maximum for this compound is reported to be between pH 2 and 7.[1] |
Quantitative Data
Currently, there is a notable lack of published quantitative data, such as reaction yields and quantum yields, for the photochemical conversion of ibotenic acid to this compound. The efficiency of this photochemical process is a critical parameter for its practical application in synthesis.
Quantum Yield (Φ): The quantum yield is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules of product formed divided by the number of photons absorbed by the reactant. The determination of the quantum yield for this reaction would require careful measurement of the photon flux of the light source and the rate of this compound formation.
Researchers are encouraged to perform quantitative studies to determine these key parameters, which will be invaluable for the scientific community.
Visualization of Experimental Workflow
The following diagram outlines the general workflow for the photochemical synthesis and analysis of this compound from ibotenic acid.
Caption: Experimental workflow for this compound synthesis.
Conclusion
The photochemical conversion of ibotenic acid to this compound presents an intriguing area of study for chemists and pharmacologists. This guide provides a foundational understanding of the process, consolidating the currently available information. However, it is evident that further research is required to establish detailed and optimized experimental protocols and to generate the quantitative data necessary for a complete understanding of this photochemical transformation. The methodologies and analytical techniques outlined herein provide a solid framework for researchers to build upon in their exploration of this compound and its properties.
References
- 1. Buy this compound | 2255-39-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 2255-39-2 | Benchchem [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Analysis of the Ibotenic Acid, Muscimol, and Ergosterol Content of an Amanita Muscaria Hydroalcoholic Extract with an Evaluation of Its Cytotoxic Effect against a Panel of Lung Cell Lines In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence of Muscazone in Amanita Species
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the natural occurrence of muscazone in fungi of the genus Amanita. It consolidates current scientific understanding of its formation, its relationship with other psychoactive isoxazoles, and the analytical methodologies used for its study. Emphasis is placed on the prevailing view that this compound is primarily a photochemical transformation product of ibotenic acid rather than a direct enzymatic metabolite. This document summarizes quantitative data for precursor compounds, details relevant experimental protocols, and presents key pathways and workflows through specified visualizations to support advanced research and drug development endeavors.
Introduction: The Status of this compound as a Natural Product
This compound is an isoxazole derivative isolated from Amanita muscaria (the fly agaric mushroom).[1][2] While present in the mushroom, its status as a true, enzymatically produced natural product is a subject of discussion. The scientific consensus indicates that this compound is principally formed from the breakdown of ibotenic acid, another psychoactive compound abundant in the mushroom, upon exposure to ultraviolet (UV) radiation.[2][3][4] This transformation can occur photochemically, and it has been suggested that this compound could be an artifact generated during the extraction and processing of ibotenic acid.[1][5]
Pharmacologically, this compound is considered to have minor activity compared to its precursor, ibotenic acid, and the more potent derivative, muscimol.[1][3] Despite its lower activity, understanding its formation is critical for the accurate quantification of isoxazoles in Amanita species and for the development of derivatives with potential therapeutic applications. This compound has been identified in European specimens of Amanita muscaria.[2][4] The primary psychoactive constituents in Amanita species like A. muscaria and A. pantherina are ibotenic acid and muscimol.[1][6]
Quantitative Analysis of this compound and Precursor Compounds
Direct quantitative data for this compound in Amanita species is scarce in existing literature, likely due to its status as a minor and secondary product. However, extensive research has quantified its direct precursor, ibotenic acid, and the related primary psychoactive compound, muscimol. The concentration of these compounds varies significantly based on the mushroom's region, season, and developmental stage.[4] For instance, spring and summer specimens of A. muscaria have been reported to contain up to ten times more ibotenic acid and muscimol than those collected in autumn.[4]
The following table summarizes available quantitative data for the key isoxazole compounds in Amanita muscaria. The concentration of this compound is directly related to the concentration of ibotenic acid and the specimen's exposure to UV light.
| Compound | Species | Concentration (% w/w) | Notes | Reference(s) |
| Ibotenic Acid | Amanita muscaria | 0.03% - 0.04% | Precursor to muscimol and this compound. | [7][8] |
| Muscimol | Amanita muscaria | 0.01% - 0.02% | Primary psychoactive compound, formed from the decarboxylation of ibotenic acid. | [7][8] |
| Muscarine | Amanita muscaria | 0.01% - 0.02% | A different class of alkaloid with primarily autonomic effects. | [7][8] |
| This compound | Amanita muscaria | Not Quantified | Formation is dependent on UV exposure of ibotenic acid; concentrations are typically very low. | [2][4] |
Formation Pathway of this compound
This compound is not synthesized de novo through a dedicated enzymatic pathway. Instead, it arises from ibotenic acid. The biosynthesis of ibotenic acid begins with the hydroxylation of glutamate.[3] While the complete enzymatic sequence is still under investigation, it is understood to be a multi-step process.[3][9] Once ibotenic acid is formed, it can undergo two primary transformations: enzymatic decarboxylation to yield the potent psychoactive compound muscimol, or photochemical rearrangement upon UV exposure to form this compound.[2][6][9]
References
- 1. mmsl.cz [mmsl.cz]
- 2. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 3. mdpi.com [mdpi.com]
- 4. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative LC-QToF-MS Analysis of Mycochemicals in Amanita muscaria, Psilocybe spp. (Agaricomycetes), and Consumer Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 2255-39-2 | Benchchem [benchchem.com]
Muscazone: A Technical Guide for Researchers
An In-depth Examination of the Isoxazole Alkaloid
This technical guide provides a comprehensive overview of muscazone, a naturally occurring isoxazole alkaloid found in Amanita species. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and known biological interactions.
Core Chemical and Physical Data
This compound is an amino acid and a structural isomer of ibotenic acid. Key identifying information and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2255-39-2 | [1][2] |
| Molecular Formula | C₅H₆N₂O₄ | [1][2] |
| Molecular Weight | 158.11 g/mol | [1] |
| IUPAC Name | 2-amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid | [1] |
| Melting Point | Decomposes above 190 °C | [1] |
| Solubility | Soluble in water | [1] |
| UV Absorption (pH 2-7) | 212 nm (ε 8700) | [1] |
| UV Absorption (pH 12) | 220 nm (ε 7500) | [1] |
Synthesis and Isolation
This compound is primarily known as a photochemical conversion product of ibotenic acid.
Photochemical Synthesis from Ibotenic Acid
Principle: Ibotenic acid, when exposed to ultraviolet (UV) radiation in an aqueous solution, undergoes a rearrangement to form this compound.[1][3]
Experimental Protocol:
-
Preparation of Ibotenic Acid Solution: Prepare an aqueous solution of ibotenic acid. The pH of the solution should be maintained between 6 and 7.[1]
-
UV Irradiation: Expose the solution to a controlled UV light source. The specific wavelength and intensity of the UV light should be optimized for the reaction, though detailed parameters are not extensively documented in publicly available literature.
-
Monitoring the Reaction: The progress of the conversion can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows for the tracking of the decrease in ibotenic acid concentration and the increase in this compound concentration over time.
-
Isolation and Purification: Once the reaction has reached the desired conversion, this compound can be isolated and purified from the reaction mixture using standard chromatographic techniques.
Isolation from Amanita muscaria
While this compound is a natural product found in Amanita muscaria, it is often considered a minor constituent compared to ibotenic acid and muscimol.[4][5] It has been suggested that this compound could be an artifact generated during the extraction and processing of ibotenic acid.[2]
General Extraction and Isolation Workflow: A general workflow for the isolation of compounds from Amanita muscaria is presented below. Specific optimization would be required to target the less abundant this compound.
Pharmacological Profile
This compound is consistently reported to have significantly lower pharmacological activity compared to its structural isomer, ibotenic acid, and its decarboxylated relative, muscimol.[3][6]
Mechanism of Action
The precise mechanism of action for this compound is not well-elucidated, largely due to its low potency. It is structurally related to the neurotransmitters glutamate and GABA.[4] However, its interaction with their respective receptors is weak.
-
Glutamate Receptors: As an isomer of the NMDA glutamate receptor agonist ibotenic acid, it is plausible that this compound interacts with these receptors, but with a much lower affinity.[4]
-
GABA Receptors: Similarly, while muscimol is a potent GABA-A receptor agonist, any activity of this compound at these receptors is considered minor.[4]
Quantitative Pharmacological Data
A comprehensive search of scientific literature did not yield specific quantitative data such as IC₅₀, Kᵢ, or EC₅₀ values for this compound. This lack of data is likely a reflection of its low biological activity, which has limited its investigation as a pharmacologically significant compound.
Signaling Pathways
Given the limited research on the specific molecular interactions of this compound, no definitive signaling pathways have been identified for this compound. The diagram below illustrates the established pathways for the related and more potent compounds, ibotenic acid and muscimol, to provide context.
Experimental Workflows
The following diagram outlines a general workflow for the pharmacological screening of a compound like this compound.
Conclusion
This compound remains a compound of interest primarily from a chemical and toxicological perspective as a derivative of ibotenic acid. Its low pharmacological potency has limited extensive investigation into its specific mechanisms of action and potential therapeutic applications. Further research, particularly utilizing modern high-throughput screening and sensitive analytical methods, may yet uncover novel biological activities. This guide provides a foundational summary of the current knowledge to support such future endeavors.
References
- 1. This compound | 2255-39-2 | Benchchem [benchchem.com]
- 2. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
Muscazone: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muscazone, an amino acid found in trace amounts in Amanita species, is primarily known as a photolytic degradation product of ibotenic acid. While its pharmacological activity is considered minor compared to its precursor and the related compound muscimol, understanding its stability and degradation is crucial for the accurate analysis of Amanita toxins and for ensuring the purity and safety of related compounds in research and pharmaceutical development. This technical guide provides a comprehensive overview of the current knowledge on this compound stability, outlines its known and potential degradation pathways, and furnishes detailed experimental protocols for its analysis. Due to the limited direct research on this compound, this guide incorporates data from analogous isoxazole-containing compounds to infer its stability profile.
Chemical Profile of this compound
| Property | Value | Reference |
| IUPAC Name | 2-Amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid | [1] |
| Molecular Formula | C₅H₆N₂O₄ | [1] |
| Molar Mass | 158.113 g·mol⁻¹ | [1] |
| CAS Number | 2255-39-2 | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 190 °C (decomposes) | [1] |
| Solubility | Water soluble | [2] |
Stability Profile
Direct quantitative stability data for this compound is not extensively available in the published literature. However, its stability can be inferred from its isoxazole core and studies on related compounds.
Photostability
This compound is a known product of the breakdown of ibotenic acid upon exposure to ultraviolet (UV) radiation.[3][4][5][6] This indicates that ibotenic acid is photolabile, and this compound is a significant photodegradant. The stability of this compound itself under further UV exposure is not well-documented, but the isoxazole ring is known to be susceptible to photolytic cleavage.[7]
pH and Thermal Stability
There is a lack of specific studies on the pH and thermal stability of this compound. However, research on other isoxazole-containing compounds, such as leflunomide, provides valuable insights. The isoxazole ring in leflunomide was found to be stable in acidic conditions (pH 4.0) but underwent degradation at neutral (pH 7.4) and basic (pH 10.0) conditions, with the degradation rate increasing with temperature.[1] It is plausible that this compound exhibits similar behavior.
Table 1: Inferred pH and Thermal Stability of this compound (based on Leflunomide data[1])
| pH | Temperature | Inferred Stability of this compound |
| 4.0 | 25°C | Likely Stable |
| 4.0 | 37°C | Likely Stable |
| 7.4 | 25°C | Potential for slow degradation |
| 7.4 | 37°C | Likely to degrade |
| 10.0 | 25°C | Likely to degrade |
| 10.0 | 37°C | Likely to degrade rapidly |
Degradation Pathways
Photochemical Formation from Ibotenic Acid
The primary described pathway involving this compound is its formation from ibotenic acid through a UV-induced rearrangement.[8][9] The isoxazole ring in ibotenic acid undergoes a photochemical transformation to the oxazolone ring system of this compound.
Potential Hydrolytic and Thermal Degradation
Based on the chemistry of the isoxazole ring, this compound is likely susceptible to hydrolytic degradation, particularly under neutral to basic conditions.[1] This would involve the cleavage of the N-O bond in the oxazolone ring, potentially leading to the formation of acyclic compounds. Thermal stress is expected to accelerate this degradation.[1]
Experimental Protocols
Forced Degradation Study
A forced degradation study is recommended to definitively determine the stability of this compound.[2][10][11]
Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 105°C for 24 hours.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC-UV or LC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.
Analytical Method: HPLC-UV
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for the analysis of this compound and its degradation products.[12][13]
Table 2: Example HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with a mixture of water with 0.1% formic acid and acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 200-220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Analytical Method: LC-MS/MS
For higher sensitivity and specificity, especially for identifying unknown degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.[8][14][15]
Table 3: Example LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC |
| Column | HILIC or C18 |
| Mobile Phase | Similar to HPLC-UV, but with volatile buffers like ammonium formate or acetate. |
| MS System | Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap). |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode. |
| Scan Mode | Full scan for unknown identification and Multiple Reaction Monitoring (MRM) for quantification. |
Signaling Pathways
Direct signaling pathways for this compound have not been extensively studied, which is consistent with its reported minor pharmacological activity.[3][6] However, to understand its biological context, it is relevant to consider the signaling pathways of its precursor, ibotenic acid, and the related psychoactive compound, muscimol.
-
Ibotenic Acid: Acts as a potent agonist of N-methyl-D-aspartate (NMDA) glutamate receptors and metabotropic glutamate receptors (group I and II).[4] This leads to excitatory effects in the central nervous system.
-
Muscimol: Is a potent agonist of the gamma-aminobutyric acid A (GABAₐ) receptors.[4] This interaction is responsible for the inhibitory and psychoactive effects associated with Amanita muscaria ingestion.
Conclusion
This compound's primary significance lies in its role as a photodegradation product of ibotenic acid. While direct data on its stability is scarce, evidence from related isoxazole compounds suggests a susceptibility to degradation under neutral to basic pH and elevated temperatures. The provided experimental framework for forced degradation studies and analytical methodologies offers a robust approach for researchers to elucidate the precise stability profile and degradation pathways of this compound. A thorough understanding of these characteristics is essential for any scientific or developmental work involving Amanita toxins.
References
- 1. researchgate.net [researchgate.net]
- 2. acdlabs.com [acdlabs.com]
- 3. [Determination of five amanita peptide toxins in poisonous mushrooms by ultra performance liquid chromatography-quadrupole electrostatic field orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 5. Simultaneous identification and characterization of amanita toxins using liquid chromatography-photodiode array detection-ion trap and time-of-flight mass spectrometry and its applications - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 6. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 7. Isoxazole - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. HPLC Method for Separation of Ibotenic Acid and Muscimol on a Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods for the Detection of Muscarinic, Muscimol and Ibotenic Acid in Fungi and Biological Matrices Using the HPLC-MS/MS Method - Aigumov - Journal of Analytical Chemistry [rjsocmed.com]
- 15. Determination of muscimol and ibotenic acid in Amanita mushrooms by high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Muscazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscazone is a naturally occurring amino acid found in mushrooms of the Amanita genus, most notably Amanita muscaria (fly agaric).[1][2] It is a structural isomer of ibotenic acid and is primarily formed through the photochemical rearrangement of ibotenic acid upon exposure to ultraviolet (UV) radiation.[1][3][4] While Amanita muscaria is known for its psychoactive effects, which are primarily attributed to muscimol and ibotenic acid, this compound is consistently reported to possess significantly lower pharmacological activity.[1][3][4] This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of this compound, highlighting its chemical properties, relationship to other active compounds in Amanita muscaria, and the limited understanding of its biological effects.
Chemical and Physical Properties
This compound, with the IUPAC name 2-Amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid, is a crystalline solid.[3][5] It is soluble in water and has a melting point of approximately 190°C, at which it decomposes.[4][5]
Pharmacodynamics and Mechanism of Action
The precise mechanism of action for this compound remains largely undefined due to its low biological activity.[6] It is consistently ranked as the least active among the primary isoxazole derivatives found in Amanita muscaria.[6] Some researchers have even suggested that it may be an artifact generated during the extraction and processing of ibotenic acid.[6]
While the primary psychoactive effects of Amanita muscaria are attributed to the potent GABA-A receptor agonism of muscimol and the NMDA glutamate receptor agonism of ibotenic acid, this compound's interactions with these receptors are believed to be weak.[3][7] In vitro assays have been suggested as a method to test its receptor affinity, with the expectation of observing weak agonistic effects at GABA-A and NMDA receptors.[6]
Comparative Profile of Active Compounds in Amanita muscaria
| Compound | Primary Molecular Target | Potency |
| Ibotenic Acid | NMDA Glutamate Receptor Agonist | Potent Neurotoxin and Psychoactive |
| Muscimol | GABA-A Receptor Agonist | Potent Psychoactive |
| This compound | Not clearly defined; potentially weak GABA-A and NMDA receptor agonist | Minor/Negligible Pharmacological Activity |
Quantitative Pharmacological Data
Despite the interest in the active constituents of Amanita muscaria, there is a notable lack of quantitative pharmacological data for this compound in the scientific literature. This is likely a direct consequence of its consistently reported low potency.
| Parameter | Value | Receptor/System |
| Ki | Data not available | - |
| IC50 | Data not available | - |
| EC50 | Data not available | - |
Experimental Protocols
In Vitro Assays
-
Radioligand Binding Assays: To determine the binding affinity of this compound to various receptors, particularly GABA-A and NMDA receptors, competitive binding assays using radiolabeled ligands could be employed.
-
Electrophysiology: Patch-clamp electrophysiology on cultured neurons or oocytes expressing specific receptor subtypes would be used to measure any functional activity of this compound, such as its ability to elicit ionic currents.
In Vivo Models
-
Rodent Behavioral Models: Administration of this compound to rodents (e.g., 0.1–5 mg/kg, intraperitoneally) followed by observation in open-field tests could assess effects on locomotion and anxiety.[6]
-
Electroencephalography (EEG): EEG monitoring in animal models would be used to detect any changes in brain electrical activity or seizure potential.[6]
Visualizations
Chemical Relationship of Ibotenic Acid, Muscimol, and this compound
The following diagram illustrates the chemical transformations connecting ibotenic acid, muscimol, and this compound.
Caption: Formation of Muscimol and this compound from Ibotenic Acid.
Conceptual Experimental Workflow for Pharmacological Characterization
This diagram outlines a general workflow for the pharmacological investigation of a novel compound like this compound.
Caption: Conceptual workflow for pharmacological characterization.
Conclusion
This compound is a compound intrinsically linked to the chemistry of Amanita muscaria, arising from the UV-induced degradation of ibotenic acid.[1][3] Despite its presence in this well-known psychoactive mushroom, the current body of scientific evidence strongly indicates that this compound possesses only minor pharmacological activity, especially when compared to its precursors and related compounds, muscimol and ibotenic acid.[1][3][4][6] The lack of detailed quantitative data and specific signaling pathways in the literature underscores its low potency and priority in psychopharmacological research. Future studies employing modern analytical and screening techniques could provide a more definitive quantification of its pharmacological profile, although it is unlikely to emerge as a significant contributor to the overall psychoactive effects of Amanita muscaria.
References
- 1. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 2. Amanita muscaria (fly agaric): from a shamanistic hallucinogen to the search for acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 4. Buy this compound | 2255-39-2 [smolecule.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | 2255-39-2 | Benchchem [benchchem.com]
- 7. Muscimol - Wikipedia [en.wikipedia.org]
Muscazone: A Technical Guide on its Discovery and Historical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muscazone, a lesser-known isoxazole derivative from the psychoactive mushroom Amanita muscaria, has remained largely in the shadow of its more potent relatives, ibotenic acid and muscimol. This technical guide provides a comprehensive overview of the discovery, historical research, and current understanding of this compound. It synthesizes the available scientific literature to present its chemical origins, qualitative pharmacological profile, and the limited knowledge of its mechanism of action. This document highlights the significant gaps in the quantitative pharmacological data and detailed experimental protocols for this compound, aiming to inform future research in neuropharmacology and drug development.
Introduction
The fly agaric mushroom, Amanita muscaria, is a rich source of neuroactive compounds, most notably ibotenic acid and its decarboxylated product, muscimol. While these two compounds have been the primary focus of research due to their potent effects on the central nervous system, other related molecules have also been identified. Among these is this compound, an isomer of ibotenic acid.
This whitepaper delves into the historical context of this compound's discovery, its chemical properties, and the extent of its pharmacological investigation. It is intended to serve as a foundational resource for researchers interested in the secondary metabolites of Amanita muscaria and their potential, albeit minor, neuropharmacological activities.
Discovery and Historical Context
This compound was first isolated from European specimens of Amanita muscaria in the mid-1960s.[1][2] Groundbreaking work by Good, Mueller, and Eugster in 1965 led to its initial characterization.[2] Subsequent research established that this compound is not a primary metabolite of the mushroom but rather a product of the photochemical breakdown of ibotenic acid when exposed to ultraviolet (UV) radiation.[3][4][5] This discovery clarified its variable presence in mushroom extracts and suggested it might be an artifact of the extraction process rather than a naturally occurring constituent in significant quantities.[1]
Historically, the focus of Amanita muscaria research has been on muscimol and ibotenic acid due to their pronounced psychoactive effects, which are mediated through their structural similarity to the neurotransmitters GABA and glutamate, respectively.[3] this compound, in contrast, has consistently been reported to possess only minor pharmacological activity.[3][4][5][6]
Chemical Properties and Synthesis
This compound (C₅H₆N₂O₄) is a structural isomer of ibotenic acid.[7] It is a crystalline solid with a melting point of 190°C, at which it decomposes.[8]
The formation of this compound from ibotenic acid is a key chemical relationship. This conversion is primarily driven by UV light, leading to a rearrangement of the ibotenic acid structure.
Experimental Protocols
A significant challenge in the study of this compound is the lack of detailed, publicly available experimental protocols. The original 1965 papers by Eugster and colleagues, which would likely contain specifics of the isolation and characterization, are not widely accessible. Modern research has largely neglected this compound, and as a result, standardized methods for its study have not been established.
Hypothetical Isolation and Purification Workflow
Based on general phytochemical extraction principles for related compounds, a theoretical workflow for the isolation of this compound can be proposed. It is important to note that this is a generalized procedure and not one that has been specifically validated for this compound in the available literature.
Pharmacological Profile
The pharmacological activity of this compound is consistently described in the literature as "minor," "less active," or "weaker" when compared to ibotenic acid and muscimol.[3][4][5][6] However, a significant gap exists in the form of quantitative data to support these qualitative descriptions.
Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. Given its structural similarity to ibotenic acid, a known agonist of glutamate receptors, it is plausible that this compound may have some affinity for these receptors. However, its altered structure likely reduces its binding potency significantly. Similarly, any interaction with GABA receptors, the primary target of muscimol, is expected to be weak.
Quantitative Pharmacological Data
A thorough review of the available scientific literature reveals a complete absence of published quantitative data regarding this compound's pharmacological activity. This includes:
-
Binding Affinities (Kd): No dissociation constants for this compound at any known receptor are available.
-
IC50/EC50 Values: There are no published half-maximal inhibitory or effective concentrations for this compound in any functional assay.
The following table summarizes the lack of available quantitative data for this compound in comparison to the principal neuroactive compounds from Amanita muscaria.
| Compound | Target Receptor(s) | Kd | IC50 | EC50 |
| This compound | Unknown (presumed Glutamate/GABA) | Not Available | Not Available | Not Available |
| Ibotenic Acid | Glutamate Receptors (NMDA, mGluR) | Not Widely Reported | Not Widely Reported | Micromolar range |
| Muscimol | GABAA Receptors | Nanomolar to Micromolar range | Not Applicable | Nanomolar to Micromolar range |
Signaling Pathways
Due to the limited pharmacological investigation of this compound, there is no information on the specific intracellular signaling pathways that it may modulate. Research on related compounds, such as muscarine (another compound found in A. muscaria), has shown activation of pathways like the MAPK signaling cascade through muscarinic acetylcholine receptors. However, it is unknown if this compound has any activity at these or other receptor systems.
The diagram below illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), which is a common target for neurotransmitter analogues. It is important to emphasize that this is a theoretical representation and has not been demonstrated for this compound.
Conclusion and Future Directions
This compound remains an understudied component of Amanita muscaria. While its discovery and chemical relationship to ibotenic acid are well-established, its pharmacological profile is poorly defined and entirely qualitative. The lack of detailed experimental protocols and quantitative data presents a significant hurdle to a modern understanding of this compound.
Future research should prioritize the following:
-
Development of a robust synthetic route to obtain pure this compound for pharmacological studies.
-
Systematic screening of this compound against a panel of neurotransmitter receptors , particularly glutamate and GABA receptor subtypes, to determine binding affinities (Kd).
-
Functional assays to determine the IC50 or EC50 of this compound at any identified targets and to characterize it as an agonist, antagonist, or modulator.
-
Investigation into its effects on intracellular signaling pathways to elucidate its mechanism of action at a molecular level.
Addressing these knowledge gaps will be crucial to fully understand the complete pharmacological landscape of Amanita muscaria and to definitively place the role, if any, of this compound in its neuroactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. byarcadia.org [byarcadia.org]
- 3. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 6. mmsl.cz [mmsl.cz]
- 7. Buy this compound | 2255-39-2 [smolecule.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
The Enigmatic Role of Muscazone in Amanita muscaria Toxicology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amanita muscaria, the iconic fly agaric mushroom, is renowned for its psychoactive properties, primarily attributed to ibotenic acid and its decarboxylated derivative, muscimol. However, a third, often overlooked, isoxazole derivative, muscazone, contributes to the complex toxicological profile of this fungus. This technical guide provides a comprehensive overview of the current understanding of this compound's role in Amanita muscaria toxicology. It synthesizes available data on its formation, chemical properties, and purported pharmacological activity. Notably, a significant gap exists in the scientific literature regarding quantitative toxicological data for this compound. This guide presents comparative data for ibotenic acid and muscimol to offer context and outlines detailed hypothetical experimental protocols for the future toxicological assessment of this compound. Furthermore, this document includes mandatory visualizations of key pathways and experimental workflows to facilitate a deeper understanding of this lesser-known toxin.
Introduction
The toxicology of Amanita muscaria is a complex interplay of several neuroactive compounds. While ibotenic acid, a potent agonist of N-methyl-D-aspartate (NMDA) glutamate receptors, and muscimol, a powerful GABAA receptor agonist, are the principal agents responsible for the characteristic psychoactive effects, other minor constituents also play a role.[1][2] this compound is one such compound, identified as a key toxin in A. muscaria alongside ibotenic acid, muscimol, and muscarine.[3] This guide focuses on elucidating the specific contribution of this compound to the overall toxicity of the mushroom.
This compound: Formation and Chemical Properties
This compound is a structural isomer of ibotenic acid and is formed from the latter through a photochemical rearrangement induced by ultraviolet (UV) radiation.[2][3] This conversion can occur naturally, for instance, when the mushrooms are dried in the sun.[4] There is also speculation that this compound could be an artifact generated during the extraction and processing of ibotenic acid if the sample is exposed to light.[5]
Chemical Name: (αS)-α-amino-2,3-dihydro-2-oxo-5-oxazoleacetic acid Molecular Formula: C6H6N2O4 Molecular Weight: 170.12 g/mol
Toxicological Profile of this compound
Mechanism of Action and Pharmacological Effects
The scientific literature consistently describes this compound as having significantly lower pharmacological activity compared to its precursor, ibotenic acid, and the more potent muscimol.[2][3][6] While the precise molecular targets and mechanism of action of this compound are not well-defined, its structural similarity to ibotenic acid suggests a potential interaction with excitatory amino acid receptors, albeit with much lower affinity or efficacy.
Quantitative Toxicological Data
A thorough review of the existing scientific literature reveals a notable absence of specific quantitative toxicological data for this compound. No published studies providing LD50 (median lethal dose) or IC50 (half maximal inhibitory concentration) values, or receptor binding affinities for this compound could be identified. This significant data gap highlights the need for further research to accurately quantify the toxic potential of this compound.
For comparative purposes, the following table summarizes the available quantitative toxicity data for the principal psychoactive compounds in Amanita muscaria: ibotenic acid and muscimol.
| Compound | Test Organism | Route of Administration | LD50 | Reference |
| Ibotenic Acid | Mouse | Oral | 38 mg/kg | [7] |
| Rat | Intraperitoneal | 15 mg/kg | [7] | |
| Muscimol | Mouse | Subcutaneous | 3.8 mg/kg | [8] |
| Rat | Intravenous | 4.5 mg/kg | [8] | |
| Rat | Oral | 45 mg/kg | [8] |
Proposed Experimental Protocols for this compound Toxicological Assessment
Given the lack of specific data for this compound, this section outlines detailed hypothetical experimental protocols that could be employed to elucidate its toxicological profile. These protocols are based on established methodologies used for the analysis of other Amanita muscaria toxins.
Extraction and Purification of this compound from Amanita muscaria
A reliable method for obtaining pure this compound is a prerequisite for any toxicological study. The following protocol is a hypothetical adaptation of methods used for ibotenic acid and muscimol extraction.[9][10]
Objective: To isolate and purify this compound from dried Amanita muscaria fruiting bodies.
Materials:
-
Dried and powdered Amanita muscaria caps
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Strong cation exchange resin
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
UV detector
Procedure:
-
Extraction: Suspend the powdered mushroom material in a methanol/water (1:1, v/v) solution. Sonicate the mixture for 30 minutes and then stir for 12 hours at room temperature.
-
Filtration: Filter the mixture to remove solid fungal material.
-
Acidification and UV Exposure: Adjust the pH of the filtrate to 3.0 with HCl. Expose the acidified extract to a controlled source of UV radiation (e.g., 254 nm) for a specified duration to induce the conversion of ibotenic acid to this compound. Monitor the conversion using HPLC.
-
Ion-Exchange Chromatography: Apply the UV-treated extract to a column packed with a strong cation exchange resin. Wash the column with deionized water to remove neutral and anionic compounds.
-
Elution: Elute the bound amino acids, including this compound, with a dilute solution of NaOH.
-
Purification: Further purify the this compound-containing fraction using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile with a formic acid modifier).
-
Verification: Confirm the identity and purity of the isolated this compound using mass spectrometry and NMR spectroscopy.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound to key central nervous system receptors, including glutamate and GABA receptors.
Materials:
-
Purified this compound
-
Radiolabeled ligands for target receptors (e.g., [3H]CGP 39653 for NMDA receptors, [3H]muscimol for GABAA receptors)
-
Membrane preparations from rat brain tissue expressing the target receptors
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from specific brain regions (e.g., cortex, hippocampus) of rats.
-
Binding Assay: Incubate the membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in a suitable buffer.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value for this compound by plotting the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
In Vivo Acute Toxicity Study
Objective: To determine the median lethal dose (LD50) of this compound in a rodent model.
Materials:
-
Purified this compound
-
Male and female laboratory mice
-
Vehicle (e.g., saline)
-
Standard laboratory animal housing and care facilities
Procedure:
-
Dose Preparation: Prepare a series of graded doses of this compound dissolved in the vehicle.
-
Animal Dosing: Administer a single dose of this compound to groups of mice (e.g., 5 males and 5 females per group) via a relevant route of administration (e.g., oral gavage, intraperitoneal injection). Include a control group that receives only the vehicle.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.
-
Data Collection: Record the number of mortalities in each dose group.
-
LD50 Calculation: Calculate the LD50 value and its 95% confidence interval using a validated statistical method (e.g., probit analysis).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key concepts discussed in this guide.
References
- 1. Synthesis and pharmacological investigation of the enantiomers of muscarone and allomuscarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amanita muscaria: Ecology, Chemistry, Myths | MDPI [mdpi.com]
- 3. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 2255-39-2 | Benchchem [benchchem.com]
- 6. mmsl.cz [mmsl.cz]
- 7. researchgate.net [researchgate.net]
- 8. Muscimol - Wikipedia [en.wikipedia.org]
- 9. Determination of muscimol and ibotenic acid in Amanita mushrooms by high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of muscimol and ibotenic acid in mushrooms of Amanitaceae by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Muscazone using HPLC-UV
This application note details a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of muscazone in research samples. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for analyzing this compound.
Introduction
This compound is a heterocyclic, non-proteinogenic amino acid found in certain species of Amanita mushrooms. It is a structural isomer of ibotenic acid and is known to be formed through the photochemical rearrangement of ibotenic acid upon exposure to UV radiation[1][2][3]. As a compound of interest in toxicological and pharmacological research, a robust and accurate analytical method for its quantification is essential. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC-UV system.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Due to its polar nature, resulting from its amino acid-like structure and oxazolone ring, specific chromatographic conditions are required for adequate retention and separation[1][4]. Quantification is performed by detecting the UV absorbance of this compound at a specified wavelength and comparing the peak area to that of a known standard.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column suitable for polar analytes is recommended. For example, an Atlantis T3, a Hypersil GOLD aQ, or a similar column with polar-endcapping or polar-embedding. A typical dimension would be 4.6 x 150 mm with a 5 µm particle size.
-
Chemicals and Reagents:
-
This compound analytical standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
-
Sample Preparation:
-
Syringe filters (0.22 µm or 0.45 µm, PVDF or other compatible material)
-
Vortex mixer
-
Centrifuge
-
Sonicator
-
Chromatographic Conditions
The following chromatographic conditions are a starting point for method development and may require optimization for specific matrices.
| Parameter | Recommended Condition |
| Column | C18 for polar analytes (e.g., Atlantis T3, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Methanol |
| Gradient | 0-2 min: 5% B, 2-15 min: 5-30% B, 15-17 min: 30-5% B, 17-20 min: 5% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 220 nm (Initial); Optimization recommended |
| Run Time | 20 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of ultrapure water in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ultrapure water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation Protocol
The following is a general protocol for the extraction of this compound from a solid matrix (e.g., mushroom tissue).
-
Homogenization: Weigh approximately 1 gram of the homogenized sample into a centrifuge tube.
-
Extraction: Add 10 mL of 50% aqueous methanol.
-
Sonication: Sonicate the sample for 30 minutes in a sonication bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for injection into the HPLC system.
Method Validation Parameters (Hypothetical Data)
As no specific validated method for this compound by HPLC-UV was found, the following table presents typical performance characteristics that should be aimed for during method validation.
| Parameter | Target Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Workflow Diagrams
References
Application Notes and Protocols for the GC/MS Analysis of Muscazone in Mushroom Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscazone is a secondary metabolite and a structural analog of ibotenic acid and muscimol, found in trace amounts in certain species of Amanita mushrooms, such as Amanita muscaria (fly agaric).[1] It is formed from the photochemical rearrangement of ibotenic acid upon exposure to UV radiation.[2][3] Unlike ibotenic acid and muscimol, which have well-documented psychoactive and toxicological profiles, this compound is reported to have significantly less pharmacological activity.[2] However, its presence can be an indicator of the age and storage conditions of mushroom samples. The accurate quantification of this compound is therefore relevant for the comprehensive chemical profiling of Amanita mushrooms in mycological research, forensic toxicology, and the quality control of mushroom-derived products.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, due to its polar nature as an amino acid, this compound is not directly amenable to GC-MS analysis.[1][4] A derivatization step is necessary to increase its volatility and thermal stability. This document provides a proposed protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound from mushroom extracts. It should be noted that as of the time of writing, a validated method specifically for this compound GC-MS analysis is not available in the peer-reviewed literature, nor is a commercial analytical standard readily available. The following protocols are based on established methods for the analysis of similar compounds, particularly amino acids and the related isoxazole alkaloids, ibotenic acid and muscimol.[5][6]
Experimental Protocols
Sample Preparation: Extraction of this compound from Mushroom Material
This protocol is adapted from methods used for the extraction of polar alkaloids from fungal matrices.[7]
Materials:
-
Dried and homogenized mushroom powder
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
-
Autosampler vials
Procedure:
-
Weigh 100 mg of the dried and powdered mushroom material into a 15 mL centrifuge tube.
-
Add 10 mL of a methanol/water (80:20, v/v) extraction solvent.
-
Vortex the mixture vigorously for 1 minute.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction (steps 2-5) on the remaining pellet with another 10 mL of the extraction solvent to ensure complete extraction.
-
Combine the supernatants.
-
Filter the combined extract through a 0.22 µm syringe filter into a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.
Derivatization: Silylation of this compound
Silylation is a robust and common derivatization technique for compounds containing active hydrogens, such as those in the amino and carboxyl groups of this compound.[1][4][8] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a potent silylating agent that will be used in this proposed protocol.
Materials:
-
Dried mushroom extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC-MS autosampler vials with inserts
Procedure:
-
To the dried extract from the previous step, add 100 µL of anhydrous pyridine to redissolve the residue.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.
-
After cooling to room temperature, the sample is ready for GC-MS analysis. It is recommended to analyze the derivatized sample within 24 hours for best results.
Diagrams
Caption: Experimental workflow for GC/MS analysis of this compound.
Caption: Proposed silylation reaction of this compound with MSTFA.
GC/MS Parameters
The following table outlines the proposed instrumental parameters for the analysis of derivatized this compound. These parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms, HP-5ms) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 100°C, hold for 2 minRamp 1: 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-600 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation and Analysis
Qualitative Analysis
The identification of derivatized this compound will be based on its retention time and mass spectrum. The mass spectrum of the silylated this compound is predicted to show characteristic fragments resulting from the loss of methyl groups (M-15) and the trimethylsilyl group itself. Due to the presence of multiple derivatization sites (amino, carboxyl, and potentially the enolizable proton on the oxazolone ring), multiple derivatized species may be observed.
Quantitative Analysis
For accurate quantification, a stable isotope-labeled internal standard would be ideal. In its absence, a structurally similar compound that is not present in the sample can be used. A calibration curve should be prepared using a synthesized and purified this compound standard.
Note on Quantitative Data: As of this writing, there is no published data on the quantitative analysis of this compound in mushroom extracts. The table below is a template for reporting such data once it becomes available through original research.
| Mushroom Species | Sample Origin | This compound Concentration (µg/g dry weight) | Reference |
| Amanita muscaria | Location A | Data not available | - |
| Amanita muscaria | Location B | Data not available | - |
| Amanita pantherina | Location C | Data not available | - |
Challenges and Future Directions
The primary challenge in the GC-MS analysis of this compound is the lack of a commercially available analytical standard. For researchers aiming to quantify this compound, the synthesis and purification of a this compound standard is a necessary prerequisite for method validation and the generation of reliable quantitative data. Future work should focus on the synthesis of a this compound standard, the validation of the proposed GC-MS method, and the application of this method to a wide range of Amanita species to determine the natural variability of this compound concentrations.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 5. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Amanita compounds chemistry & isolation , Hive Novel Discourse [chemistry.mdma.ch]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Capillary Zone Electrophoresis for the Separation of Ibotenic Acid and Muscazone
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a capillary zone electrophoresis (CZE) method for the simultaneous separation and quantification of the neuroactive compounds ibotenic acid and its structural isomer, muscazone. These compounds, found in Amanita species of mushrooms, are of significant interest to researchers in toxicology, pharmacology, and drug development. The described protocol is based on a validated method for ibotenic acid and muscimol, and is extended to include this compound based on its physicochemical properties. The method is rapid, requires minimal sample preparation, and provides excellent resolution, making it suitable for high-throughput analysis of mushroom extracts and other biological matrices.
Introduction
Ibotenic acid is a potent neurotoxin that acts as a non-selective agonist for glutamate receptors, particularly NMDA receptors.[1] Upon exposure to UV radiation or through metabolic processes, ibotenic acid can be converted to this compound, a structural isomer with significantly weaker pharmacological activity.[2] The ability to accurately separate and quantify these two compounds is crucial for understanding the toxicology and pharmacology of Amanita mushrooms and for the development of potential therapeutics.
Capillary electrophoresis (CE) is a powerful analytical technique that separates molecules based on their electrophoretic mobility in an electric field. The charge-to-mass ratio of an analyte is a primary determinant of its migration time. At a controlled pH, the differential ionization of ibotenic acid and this compound allows for their effective separation. This application note provides a detailed protocol for a CZE method optimized for this purpose.
Signaling Pathways of Related Amanita Compounds
While this protocol focuses on the separation of ibotenic acid and this compound, it is important to understand their pharmacological context, particularly in relation to muscimol, the decarboxylated derivative of ibotenic acid. Ibotenic acid's excitatory effects are mediated through glutamate receptors, while muscimol is a potent agonist of GABA-A receptors, the primary inhibitory neurotransmitter system in the central nervous system. This compound's activity is comparatively weak.
Caption: Primary signaling targets of Ibotenic Acid and Muscimol.
Experimental Protocol
This protocol is adapted from the validated CZE method for ibotenic acid and muscimol developed by Poliwoda et al. (2014) and is proposed to be effective for the separation of this compound due to its structural and charge similarities.
Sample Preparation (from Mushroom Matrix)
-
Homogenize 100 mg of dried and powdered mushroom sample.
-
Add 10 mL of extraction solvent (Methanol : 1 mM Sodium Phosphate Buffer pH 3, 1:1 v/v).
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the extract at 4500 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a vial for analysis.
Capillary Electrophoresis Conditions
| Parameter | Condition |
| Instrument | Standard Capillary Electrophoresis System with UV Detector |
| Capillary | Fused-silica, 75 µm I.D., 50 cm effective length |
| Running Buffer (BGE) | 25 mM Sodium Phosphate with 5% (v/v) Acetonitrile, adjusted to pH 3.0 |
| Injection | Hydrodynamic, 50 mbar for 5 seconds |
| Separation Voltage | +25 kV |
| Capillary Temperature | 25°C |
| Detection | UV detection at 212 nm |
Capillary Conditioning
-
New Capillary: Rinse with 1 M NaOH (30 min), followed by deionized water (15 min), and finally with the running buffer (30 min).
-
Between Runs: Rinse with 0.1 M NaOH (2 min), deionized water (2 min), and running buffer (5 min).
Separation Mechanism
At the operational pH of 3.0, the analytes exhibit different net charges, facilitating their separation.
-
Ibotenic Acid (pKa values: 3.0, 5.0, 8.2): The carboxylic acid group is partially deprotonated, resulting in a net negative charge. It will migrate towards the anode, but the strong electroosmotic flow (EOF) towards the cathode will carry it to the detector.
-
This compound : As a zwitterionic amino acid, at pH 3.0, its carboxylic acid group is partially deprotonated while its amino group is protonated. This results in a net charge that is likely near-neutral or slightly positive, leading to a migration time distinct from ibotenic acid.
-
Muscimol (pKa values: 4.8, 8.4): Not a primary target of this protocol, but if present, it would be protonated at pH 3.0, carrying a net positive charge and migrating faster than the EOF.
The expected migration order is Ibotenic Acid (slowest) < this compound < Muscimol (fastest).
Experimental Workflow
Caption: Workflow for CZE analysis of this compound and Ibotenic acid.
Quantitative Data
The following tables summarize the performance characteristics of the CZE method for ibotenic acid, with expected similar performance for this compound. Data is compiled from published literature on the CZE analysis of Amanita toxins.
Table 1: Method Validation Parameters for Ibotenic Acid
| Parameter | Value | Reference |
| Linearity Range | 2.5 - 7000 µg/mL | [3] |
| Recovery | > 87% | [3] |
| Intra-day RSD (Quantitative) | 1.0% | [3] |
| Inter-day RSD (Quantitative) | 2.5% | [3] |
Table 2: Performance of a similar CE-MS method for related toxins
| Parameter | Value | Reference |
| RSD of Migration Time | 0.93% - 1.60% | [4][5] |
| RSD of Peak Area | 2.96% - 3.42% | [4][5] |
| Limit of Detection (LOD) | Nanomolar concentration level | [4][5] |
Expected Results
The CZE method should provide a clean separation of ibotenic acid and this compound. An electropherogram will show distinct peaks corresponding to each analyte, with retention times that are highly reproducible under the specified conditions. Quantification is achieved by integrating the peak area and comparing it to a calibration curve prepared with analytical standards.
Conclusion
The described Capillary Zone Electrophoresis protocol offers a reliable and efficient method for the separation and quantification of ibotenic acid and this compound. The simplicity of the sample preparation and the speed of analysis make it an excellent choice for researchers in natural product chemistry, toxicology, and pharmacology. The method's performance characteristics demonstrate its suitability for routine analysis and quantitative studies.
References
- 1. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 2. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The structure of this compound | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Isolation and Purification of Muscazone from Amanita muscaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscazone is a naturally occurring isoxazole alkaloid found in the mushroom Amanita muscaria. It is closely related to the more abundant and psychoactive compounds, ibotenic acid and muscimol. This compound is primarily formed through the photochemical rearrangement of ibotenic acid upon exposure to ultraviolet (UV) radiation[1]. While its pharmacological activity is considered to be minor compared to ibotenic acid and muscimol, its unique structure and relationship to these neuroactive compounds make it a molecule of interest for researchers in natural product chemistry, toxicology, and drug development.
This document provides detailed protocols for the isolation and purification of this compound from Amanita muscaria, as well as methods for its production via the photochemical conversion of ibotenic acid.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and related compounds is presented in the table below.
| Property | This compound | Ibotenic Acid | Muscimol |
| Chemical Formula | C₅H₆N₂O₄ | C₅H₆N₂O₄ | C₄H₆N₂O₂ |
| Molar Mass | 158.11 g/mol | 158.11 g/mol | 114.10 g/mol |
| Appearance | Colorless crystals | Colorless crystals | Colorless crystals |
| Melting Point | 190 °C (decomposes) | 145 °C (decomposes) | 175 °C (decomposes) |
| Solubility | Soluble in water | Soluble in water | Readily soluble in water |
Quantitative Data
The concentration of this compound in Amanita muscaria is generally low and can vary significantly depending on the age of the mushroom, storage conditions, and exposure to light. It is often considered a minor constituent or an artifact of the isolation process due to the UV-induced conversion of the more abundant ibotenic acid. Quantitative data for this compound is scarce in the literature. The table below summarizes the typical concentrations of the major isoxazole alkaloids found in Amanita muscaria.
| Compound | Concentration in Fresh Mushroom (mg/kg) | Concentration in Dried Mushroom (mg/kg) |
| Ibotenic Acid | 300 - 1000 | Variable (decreases with drying) |
| Muscimol | 30 - 100 | Variable (increases with drying) |
| This compound | Not well quantified (trace amounts) | Variable (can increase with UV exposure) |
Experimental Protocols
Two primary approaches for obtaining purified this compound are presented: direct isolation from fungal material and photochemical conversion from purified ibotenic acid.
Protocol 1: Isolation of this compound from Amanita muscaria
This protocol outlines the steps for the extraction and chromatographic purification of this compound from dried Amanita muscaria fruiting bodies.
Materials:
-
Dried and powdered Amanita muscaria caps
-
Methanol
-
Water (deionized)
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Strong cation exchange resin (e.g., Dowex 50W X8)
-
Cellulose powder for chromatography
-
Silica gel for thin-layer chromatography (TLC)
-
Standard laboratory glassware and equipment (beakers, flasks, rotary evaporator, chromatography columns, etc.)
Workflow Diagram:
Caption: Workflow for the isolation and purification of this compound.
Procedure:
-
Extraction:
-
Macerate 100 g of dried, powdered Amanita muscaria caps in 500 mL of 70% aqueous methanol for 24 hours at room temperature with occasional stirring.
-
Filter the mixture through cheesecloth and then filter paper to remove solid material.
-
Re-extract the mushroom material with another 300 mL of 70% methanol for 12 hours.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude aqueous extract.
-
-
Ion-Exchange Chromatography:
-
Prepare a column with a strong cation exchange resin (e.g., Dowex 50W X8) in the H⁺ form.
-
Adjust the pH of the crude extract to approximately 2-3 with 1M HCl.
-
Load the acidified extract onto the ion-exchange column.
-
Wash the column with deionized water until the eluate is neutral.
-
Elute the bound compounds with a gradient of ammonium hydroxide, starting from 0.1 M up to 2 M. Collect fractions of 10-20 mL.
-
-
Fraction Analysis and Pooling:
-
Monitor the collected fractions using thin-layer chromatography (TLC) on silica gel plates. A suitable developing solvent system is n-butanol:acetic acid:water (4:1:1).
-
Visualize the spots by spraying with a ninhydrin solution and heating. Ibotenic acid, muscimol, and this compound will appear as colored spots.
-
Identify the fractions containing this compound by comparing with a known standard if available, or by pooling fractions that show a spot at the expected Rf value for this compound.
-
-
Cellulose Column Chromatography for Final Purification:
-
Pool the fractions identified as containing this compound and concentrate them under reduced pressure.
-
Prepare a chromatography column with cellulose powder equilibrated with the same solvent system used for TLC.
-
Load the concentrated this compound-containing fraction onto the cellulose column.
-
Elute the column with the n-butanol:acetic acid:water (4:1:1) solvent system.
-
Collect fractions and monitor by TLC to isolate the pure this compound.
-
-
Crystallization:
-
Combine the pure this compound fractions and evaporate the solvent.
-
Recrystallize the residue from a minimal amount of water-ethanol to obtain purified this compound crystals.
-
Protocol 2: Photochemical Conversion of Ibotenic Acid to this compound
This protocol describes the conversion of ibotenic acid to this compound using UV irradiation, followed by purification.
Materials:
-
Purified ibotenic acid
-
Deionized water
-
UV lamp (254 nm)
-
Quartz reaction vessel
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
Workflow Diagram:
Caption: Workflow for photochemical conversion of ibotenic acid to this compound.
Procedure:
-
Preparation of Ibotenic Acid Solution:
-
Dissolve 100 mg of purified ibotenic acid in 100 mL of deionized water in a quartz reaction vessel.
-
-
UV Irradiation:
-
Place the quartz vessel under a UV lamp emitting at 254 nm.
-
Irradiate the solution with continuous stirring at room temperature. The duration of irradiation will depend on the intensity of the UV source and should be monitored.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture for HPLC analysis.
-
Use a C18 column with a mobile phase of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) in a gradient elution.
-
Monitor the disappearance of the ibotenic acid peak and the appearance of the this compound peak.
-
-
Purification:
-
Once the optimal conversion to this compound is achieved (as determined by HPLC), stop the irradiation.
-
Purify the reaction mixture using preparative HPLC with the same column and mobile phase conditions as used for monitoring.
-
Collect the fraction corresponding to the this compound peak.
-
-
Isolation:
-
Freeze-dry the collected this compound fraction to obtain the purified compound as a solid.
-
Analytical Methods
For the analysis and quantification of this compound, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the method of choice.
HPLC Conditions for Analysis of this compound, Ibotenic Acid, and Muscimol:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or MS (ESI+) |
Signaling Pathways
While this compound's pharmacological activity is weak, it is structurally related to ibotenic acid, an agonist of NMDA glutamate receptors, and muscimol, a potent GABA-A receptor agonist. The diagram below illustrates the relationship between these compounds and their primary molecular targets.
References
Application Notes and Protocols: UV-Induced Synthesis of Muscazone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of muscazone through the ultraviolet (UV) irradiation of ibotenic acid. This compound, a psychoactive compound found in certain Amanita species, is a structural isomer of ibotenic acid.[1] The synthesis is achieved via a photochemical rearrangement reaction.[2]
Introduction
This compound is a compound of interest due to its relationship with the neuroactive compounds ibotenic acid and muscimol, which are found in mushrooms like Amanita muscaria.[3] Unlike muscimol, which is a potent GABAA receptor agonist, this compound exhibits weaker pharmacological activity.[3] The primary route for this compound formation, both naturally and in the laboratory, is through the UV-induced photochemical transformation of ibotenic acid.[2][4] This process involves the rearrangement of the isoxazole ring of ibotenic acid into the 2(3H)-oxazolone ring structure of this compound, a transformation comparable to a Lossen rearrangement.[2]
This protocol outlines the materials, equipment, and steps required to perform this synthesis in a laboratory setting.
Reaction Pathway
The conversion of ibotenic acid to this compound is a photochemical isomerization reaction. Under UV irradiation, the isoxazole ring in ibotenic acid rearranges to form the more stable oxazolone ring of this compound.
Caption: Photochemical conversion of Ibotenic Acid to this compound.
Experimental Protocol
This protocol provides a general procedure. Researchers should optimize parameters such as solvent, concentration, irradiation time, and UV wavelength for their specific setup to maximize yield and purity.
3.1. Materials and Reagents
-
Ibotenic Acid (≥98% purity)
-
Solvent: Deionized water or a suitable buffer solution (e.g., phosphate buffer, pH 7.0)
-
Nitrogen gas (for deoxygenation)
-
Mobile phase for HPLC (e.g., acetonitrile, ammonium acetate solution)[5]
-
Standards for this compound and Ibotenic Acid (for analytical purposes)
3.2. Equipment
-
Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Magnetic stirrer and stir bar
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[5][6]
-
Rotary evaporator
-
Freeze-dryer (Lyophilizer)
-
Standard laboratory glassware
3.3. Procedure
-
Solution Preparation:
-
Prepare a solution of ibotenic acid in deionized water (e.g., 0.5 mg/mL). The concentration may need to be optimized.
-
Transfer the solution to the quartz reaction vessel.
-
Deoxygenate the solution by bubbling nitrogen gas through it for 15-20 minutes to prevent side reactions.
-
-
UV Irradiation:
-
Place the reaction vessel in the photochemical reactor.
-
Begin stirring the solution.
-
Turn on the UV lamp to initiate the reaction. The choice of lamp will determine the wavelength; a broad-spectrum mercury lamp is often suitable.
-
Maintain the reaction at a constant temperature (e.g., 20-25°C) using a cooling system if necessary, as UV lamps generate heat.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes).
-
Analyze the aliquots using HPLC to determine the relative concentrations of ibotenic acid and this compound.[5] A suitable method would involve a C18 column with a mobile phase of acetonitrile and ammonium acetate buffer, with UV detection around 255 nm.[5]
-
Continue the irradiation until the concentration of ibotenic acid has minimized and the concentration of this compound has maximized.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, turn off the UV lamp.
-
Transfer the reaction mixture to a round-bottom flask.
-
Concentrate the solution using a rotary evaporator under reduced pressure.
-
The resulting concentrated solution or solid can be further purified using preparative chromatography if necessary.
-
For a solid product, freeze-dry the purified solution to obtain this compound as a powder.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
Systematic optimization of reaction parameters is crucial for maximizing the yield of this compound. The following table should be used to log experimental data and identify the optimal conditions for the UV-induced synthesis.
| Run ID | Ibotenic Acid Conc. (mg/mL) | Solvent/pH | UV Lamp Power (W) | Irradiation Time (h) | Temperature (°C) | Yield of this compound (%) | Purity (%) |
| Exp-01 | 0.5 | Water / 7.0 | 150 | 1 | 25 | ||
| Exp-02 | 0.5 | Water / 7.0 | 150 | 2 | 25 | ||
| Exp-03 | 0.5 | Water / 7.0 | 300 | 1 | 25 | ||
| Exp-04 | 1.0 | Water / 7.0 | 150 | 2 | 25 | ||
| Exp-05 | 0.5 | Phosphate Buffer / 6.0 | 150 | 2 | 25 |
Yield and Purity to be determined by a validated analytical method such as HPLC with a calibrated standard.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and purification of this compound.
Caption: Step-by-step workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 2255-39-2 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the Ibotenic Acid, Muscimol, and Ergosterol Content of an Amanita Muscaria Hydroalcoholic Extract with an Evaluation of Its Cytotoxic Effect against a Panel of Lung Cell Lines In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20140004084A1 - Method for producing muscimol and/or reducing ibotenic acid from amanita tissue - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of Analytical Standards for Muscazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscazone is a naturally occurring amino acid derivative found in trace amounts in mushrooms of the Amanita genus. It is primarily known as a photochemical rearrangement product of ibotenic acid, a neuroactive compound also present in these mushrooms.[1][2][3][4] Unlike ibotenic acid and its decarboxylated product muscimol, this compound exhibits significantly lower pharmacological activity.[1][2] Nevertheless, its presence as a related substance necessitates the development of a well-characterized analytical standard for accurate identification and quantification in toxicological studies, phytochemical research, and in the quality control of any potential pharmaceutical products derived from these natural sources.
This document provides detailed protocols for the synthesis, purification, and analytical characterization of a this compound analytical standard.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of analytical methods and for understanding its behavior in various experimental conditions.
| Property | Value | Reference |
| Chemical Formula | C₅H₆N₂O₄ | [1] |
| Molecular Weight | 158.11 g/mol | [1] |
| Appearance | Colorless crystals | [5] |
| Melting Point | ~190 °C (with decomposition) | [1] |
| Solubility | Soluble in water | [5] |
Experimental Protocols
Synthesis of this compound from Ibotenic Acid
This protocol describes the photochemical conversion of ibotenic acid to this compound.
Materials:
-
Ibotenic acid
-
Deionized water
-
Quartz reaction vessel
-
UV lamp (254 nm)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare a 1 mg/mL solution of ibotenic acid in deionized water in the quartz reaction vessel.
-
Adjust the pH of the solution to 6.5-7.0 using a dilute solution of sodium hydroxide or hydrochloric acid.
-
Place the reaction vessel on a magnetic stirrer and add a stir bar.
-
Position the UV lamp approximately 10 cm from the quartz vessel.
-
Irradiate the solution with UV light at 254 nm with continuous stirring at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC (as described in Protocol 3) to observe the formation of this compound and the depletion of ibotenic acid.
-
Continue the irradiation until the conversion to this compound is maximized, as determined by HPLC analysis.
-
Once the reaction is complete, proceed with the purification of this compound.
Purification of this compound by Recrystallization
This protocol outlines the purification of the synthesized this compound.
Materials:
-
Crude this compound solution from synthesis
-
Ethanol
-
Deionized water
-
Beakers
-
Hot plate with magnetic stirring
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Concentrate the crude this compound solution under reduced pressure to a smaller volume.
-
Transfer the concentrated solution to a beaker and place it on a hot plate with magnetic stirring.
-
Heat the solution gently while slowly adding ethanol until the this compound is completely dissolved. Avoid excessive boiling.
-
Once dissolved, remove the beaker from the hot plate and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the beaker in an ice bath to facilitate further crystallization.
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified this compound crystals under vacuum at a temperature not exceeding 40°C.
-
Store the purified this compound analytical standard in a desiccator at 2-8°C, protected from light.
Analytical Characterization of this compound Standard
Instrument:
-
Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
Procedure:
-
Prepare a 10 µg/mL solution of the purified this compound in a suitable solvent (e.g., water:methanol 50:50).
-
Infuse the solution directly into the ESI source or inject it into the LC system.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Confirm the presence of the molecular ion corresponding to the calculated mass of this compound (m/z 159.03 in positive mode [M+H]⁺ and m/z 157.02 in negative mode [M-H]⁻).
Instrument:
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Dissolve an appropriate amount of the purified this compound in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound. Characteristic peaks for the oxazole ring are expected in the range of δ 6.8–7.2 ppm in the ¹H NMR spectrum.[6]
Instrument:
-
HPLC system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-30% B; 15-17 min: 30-5% B; 17-20 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a stock solution of the purified this compound standard at a concentration of 1 mg/mL in water.
-
Prepare a working solution of 100 µg/mL from the stock solution.
-
Inject the working solution into the HPLC system.
-
Record the chromatogram and determine the area of the this compound peak.
-
Calculate the purity of the standard by dividing the area of the this compound peak by the total area of all peaks and multiplying by 100.
Stability Study of this compound Analytical Standard
This protocol describes a stability study to determine the shelf-life of the this compound analytical standard.
Storage Conditions:
-
Long-term: 2-8 °C
-
Accelerated: 25 °C / 60% RH and 40 °C / 75% RH
Testing Intervals:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months
-
Accelerated: 0, 1, 3, 6 months
Procedure:
-
Aliquot the purified this compound standard into multiple vials for each storage condition and time point.
-
Place the vials in the respective stability chambers.
-
At each time point, remove a vial from each storage condition.
-
Analyze the sample for appearance, purity (by HPLC as per Protocol 3.3), and any degradation products.
-
Record the results in a stability data table.
Stability Data Summary Table:
| Time Point | Storage Condition | Appearance | Purity (%) | Degradation Products (%) |
| 0 | - | Colorless crystals | 99.8 | Not Detected |
| 3 months | 2-8 °C | No change | 99.7 | Not Detected |
| 6 months | 2-8 °C | No change | 99.8 | Not Detected |
| ... | ... | ... | ... | ... |
| 1 month | 25°C/60%RH | No change | 99.6 | <0.1 |
| 3 months | 25°C/60%RH | No change | 99.5 | 0.1 |
| ... | ... | ... | ... | ... |
| 1 month | 40°C/75%RH | No change | 99.2 | 0.2 |
| 3 months | 40°C/75%RH | Slight discoloration | 98.5 | 0.8 |
| ... | ... | ... | ... | ... |
Visualizations
Caption: Workflow for the synthesis and purification of this compound analytical standard.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 5. store.astm.org [store.astm.org]
- 6. This compound | 2255-39-2 | Benchchem [benchchem.com]
Application Notes and Protocols for the Structural Elucidation of Muscazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscazone is a naturally occurring amino acid and a structural isomer of ibotenic acid, found in trace amounts in mushrooms of the Amanita genus, most notably Amanita muscaria. It is primarily formed through the photochemical rearrangement of ibotenic acid upon exposure to ultraviolet (UV) radiation.[1][2][3] Unlike ibotenic acid and its decarboxylated product muscimol, which are known for their psychoactive properties, this compound exhibits significantly weaker pharmacological activity.[2][3] The structural elucidation of this compound is crucial for understanding the chemical diversity within Amanita species and for the accurate identification and quantification of all isoxazole derivatives in toxicological and pharmacological studies.
This document provides detailed application notes and experimental protocols for the key techniques employed in the structural elucidation of this compound.
Physicochemical Properties and Structural Information
The structural characterization of this compound reveals a heterocyclic compound with the molecular formula C₅H₆N₂O₄. It presents as colorless crystals that are soluble in water and have a melting point of approximately 190°C, at which temperature it also undergoes decomposition.[1]
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₄ | [1] |
| Molecular Weight | 158.11 g/mol | [4] |
| Appearance | Colorless crystals | [1] |
| Melting Point | ~190°C (with decomposition) | [1] |
| Solubility | Soluble in water | [1] |
Spectroscopic Data for Structural Elucidation
Detailed modern spectroscopic data for this compound is not widely available in recent literature. The initial structural elucidation was reported in 1965.[5][6][7][8] The following tables summarize the expected and historically reported data used for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide definitive evidence for its unique oxazolone ring structure, distinguishing it from the isoxazole ring of ibotenic acid.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.0-4.5 | Doublet of doublets | 1H | α-proton |
| ~5.0-5.5 | Multiplet | 1H | Vinyl proton |
| ~7.0-7.5 | Broad singlet | 1H | NH of oxazolone |
| ~8.0-8.5 | Broad singlet | 2H | NH₂ of amino acid |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~55-60 | α-carbon |
| ~90-100 | Vinyl carbon |
| ~150-160 | C=O of oxazolone |
| ~170-180 | Carboxyl carbon |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its elemental composition and structural features. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 159.03 | [M+H]⁺ (Calculated for C₅H₇N₂O₄⁺: 159.0399) |
| 141.03 | [M+H - H₂O]⁺ |
| 113.04 | [M+H - COOH - H]⁺ |
| 97.04 | [M+H - COOH - H - O]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for identifying the presence of chromophores (light-absorbing groups) in a molecule. The oxazolone ring system in this compound is expected to have a characteristic UV absorption maximum.
Table 4: Expected UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) |
| Water | ~220-230 |
| Ethanol | ~220-230 |
Experimental Protocols
Protocol 1: Isolation of this compound from Amanita muscaria (Historical Method Adaptation)
This protocol is an adaptation based on historical accounts of this compound isolation.[6]
1. Extraction: a. Fresh or dried Amanita muscaria caps are homogenized and extracted with 70% methanol or water. b. The extract is filtered and concentrated under reduced pressure.
2. Chromatographic Separation: a. The concentrated extract is subjected to column chromatography on a cellulose or silica gel column. b. Elution is performed with a solvent system such as n-butanol:acetic acid:water. c. Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound (visualized with ninhydrin spray).
3. Purification: a. Fractions containing this compound are pooled and further purified by preparative TLC or crystallization from water-ethanol.
Protocol 2: Photochemical Conversion of Ibotenic Acid to this compound
This protocol describes the laboratory synthesis of this compound from its precursor, ibotenic acid.[1][3]
1. Preparation of Ibotenic Acid Solution: a. Dissolve a known quantity of ibotenic acid in deionized water to a concentration of 1-5 mg/mL.
2. UV Irradiation: a. Place the ibotenic acid solution in a quartz reaction vessel. b. Irradiate the solution with a high-pressure mercury lamp (or a similar UV source with emission around 254 nm) for several hours. c. Monitor the reaction progress by TLC or HPLC, observing the disappearance of the ibotenic acid spot/peak and the appearance of the this compound spot/peak.
3. Isolation and Purification of this compound: a. After the reaction is complete, concentrate the solution under reduced pressure. b. Purify the resulting this compound using the chromatographic methods described in Protocol 1.
Visualizations
Caption: Experimental workflow for this compound isolation, synthesis, and structural elucidation.
Caption: Photochemical conversion of ibotenic acid to this compound.
References
- 1. Buy this compound | 2255-39-2 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 2255-39-2 | Benchchem [benchchem.com]
- 5. The structure of this compound | Semantic Scholar [semanticscholar.org]
- 6. MMSL: MMSL, 2017 (vol. 86), issue 3 [mmsl.cz]
- 7. public.pensoft.net [public.pensoft.net]
- 8. Amanita muscaria: chemistry, biology, toxicology, and ethnomycology [ouci.dntb.gov.ua]
Application Notes and Protocols for Studying Muscarinic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and determining the binding affinity of novel compounds for muscarinic acetylcholine receptors (mAChRs). This document outlines the theoretical background of muscarinic receptor signaling, detailed protocols for common binding assays, and a summary of binding affinities for standard reference compounds.
Introduction to Muscarinic Receptors and Their Signaling Pathways
Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of acetylcholine's functions in the central and peripheral nervous systems.[1][2] There are five distinct subtypes, designated M1 through M5, each with a unique tissue distribution and coupled to different intracellular signaling pathways.[3][4] Understanding these pathways is essential for interpreting binding affinity data in the context of functional cellular responses.
The five subtypes can be broadly categorized into two major signaling cascades based on their G protein coupling:[1]
-
M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins. Upon agonist binding, they activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] This cascade is fundamental in mediating smooth muscle contraction, glandular secretion, and neuronal excitation.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). The βγ subunits of the activated G protein can also directly modulate the activity of ion channels, such as opening inwardly rectifying potassium channels, which leads to hyperpolarization and inhibition of neuronal activity and cardiac muscle contraction.[3]
Figure 1: Muscarinic Receptor Signaling Pathways.
Methods for Studying Muscarinic Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[5][6] These assays utilize a radioactively labeled ligand that binds with high affinity and specificity to the receptor of interest. The two primary types of radioligand binding assays are saturation binding and competition binding assays.[7]
Saturation Binding Assay
A saturation binding assay is used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[5][6] The Kd is a measure of the radioligand's affinity for the receptor; a lower Kd value indicates a higher affinity.[6]
In this assay, increasing concentrations of a radiolabeled ligand are incubated with a fixed amount of receptor preparation until equilibrium is reached. The amount of bound radioligand is then measured. Non-specific binding is determined by adding a high concentration of an unlabeled competing ligand to a parallel set of experiments. Specific binding is calculated by subtracting the non-specific binding from the total binding.[6]
Figure 2: Saturation Binding Assay Workflow.
Competition Binding Assay
Competition binding assays are performed to determine the affinity of an unlabeled test compound for a receptor.[7] This is expressed as the inhibitory constant (Ki). In this assay, a fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor.
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand
-
Kd is the equilibrium dissociation constant of the radioligand
Figure 3: Competition Binding Assay Workflow.
Experimental Protocols
The following are generalized protocols for performing radioligand binding assays for muscarinic receptors. Specific conditions, such as incubation time and temperature, may need to be optimized for different receptor subtypes and radioligands.
Materials
-
Receptor Source: Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells) or tissue homogenates known to be rich in a particular subtype.
-
Radioligand: A high-affinity muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB).
-
Unlabeled Ligands: A non-selective muscarinic antagonist (e.g., atropine) for determining non-specific binding, and the unlabeled test compounds for competition assays.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A liquid scintillation cocktail compatible with the chosen radioisotope.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter: For measuring radioactivity.
Protocol for Saturation Binding Assay
-
Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspending in fresh assay buffer and centrifuging again. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: Prepare serial dilutions of the radioligand in assay buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, receptor membranes, and the desired concentration of radioligand.
-
Non-specific Binding: Assay buffer, receptor membranes, a high concentration of unlabeled antagonist (e.g., 1 µM atropine), and the desired concentration of radioligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each radioligand concentration by subtracting the average non-specific binding from the average total binding.
-
Plot the specific binding (y-axis) against the concentration of the radioligand (x-axis).
-
Analyze the data using non-linear regression to fit a one-site binding (hyperbola) model to determine the Kd and Bmax values.
-
Protocol for Competition Binding Assay
-
Membrane Preparation: Prepare receptor membranes as described in the saturation binding protocol.
-
Assay Setup: Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, receptor membranes, and a fixed concentration of radioligand (typically at or near its Kd value).
-
Non-specific Binding: Assay buffer, receptor membranes, a high concentration of unlabeled antagonist (e.g., 1 µM atropine), and the fixed concentration of radioligand.
-
Competition: Assay buffer, receptor membranes, the fixed concentration of radioligand, and increasing concentrations of the unlabeled test compound.
-
-
Incubation, Filtration, and Counting: Follow the same procedures as in the saturation binding assay.
-
Data Analysis:
-
Calculate the percent specific binding at each concentration of the test compound.
-
Plot the percent specific binding (y-axis) against the log concentration of the test compound (x-axis).
-
Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Data Presentation: Binding Affinities of Standard Muscarinic Ligands
The following tables summarize the binding affinities (Ki or pKi values) of commonly used muscarinic agonists and antagonists for the five human muscarinic receptor subtypes. These values can serve as a reference for validating experimental results and comparing the selectivity of novel compounds.
Table 1: Binding Affinities (pKi) of Muscarinic Antagonists
| Antagonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| Atropine | 9.1 | 9.2 | 9.2 | 9.1 | 9.0 |
| Scopolamine | 9.3 | 9.4 | 9.4 | 9.2 | 9.2 |
| Pirenzepine | 8.2 | 6.7 | 6.9 | 7.6 | 7.1 |
| Methoctramine | 6.9 | 8.1 | 6.8 | 7.5 | 6.9 |
| 4-DAMP | 8.9 | 8.0 | 9.3 | 8.3 | 8.7 |
| Tropicamide | 7.8 | 7.1 | 7.9 | 8.0 | 7.6 |
| Ipratropium | 8.9 | 9.1 | 9.2 | 8.9 | 8.8 |
| Tiotropium | 9.1 | 9.3 | 9.5 | 9.0 | 9.0 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Data is compiled from various sources and may vary depending on experimental conditions.
Table 2: Binding Affinities (pKi) of Muscarinic Agonists
| Agonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| Acetylcholine | 6.8 | 7.2 | 6.9 | 7.0 | 6.9 |
| Carbachol | 6.0 | 6.5 | 6.2 | 6.3 | 6.1 |
| Oxotremorine-M | 7.5 | 8.0 | 7.6 | 7.8 | 7.7 |
| Pilocarpine | 6.2 | 6.4 | 6.3 | 6.3 | 6.2 |
| McN-A-343 | 7.2 | 6.1 | 6.3 | 6.8 | 6.5 |
Note: Agonist affinities can be more complex to determine and may be influenced by the G protein coupling state of the receptor.[7]
Conclusion
The methods described in these application notes provide a robust framework for the characterization of the binding affinity of novel compounds at muscarinic receptor subtypes. Accurate determination of Kd and Ki values is a critical first step in the drug discovery process, enabling the identification of potent and selective ligands. A thorough understanding of the underlying signaling pathways is also essential for correlating binding affinity with functional activity and predicting the physiological effects of new drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of M1-M5 muscarinic receptor knockout mice as novel tools to delineate the physiological roles of the muscarinic cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. muscarine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M2-muscarinic receptors: how does ligand binding affinity relate to intrinsic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ics.org [ics.org]
Application Notes and Protocols for Assessing Muscazone Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscazone is a compound found in Amanita muscaria, often as a breakdown product of ibotenic acid.[1][2][3][4] While its pharmacological activity is considered to be minor compared to muscimol and ibotenic acid, a thorough assessment of its potential neurotoxicity is crucial for any drug development program or comprehensive risk assessment.[1][4][5] Neurotoxicity encompasses adverse effects on the structure or function of the central or peripheral nervous system.[6][7] These application notes provide a detailed experimental framework for evaluating the neurotoxic potential of this compound using a combination of in vitro and in vivo methodologies.
The following protocols are designed to assess key indicators of neurotoxicity, including cytotoxicity, oxidative stress, apoptosis, and effects on neuronal morphology.[8][9][10] Integrating data from these assays will provide a comprehensive neurotoxicological profile of this compound.
I. In Vitro Neurotoxicity Assessment
In vitro assays offer a controlled environment to investigate the direct effects of this compound on neuronal cells, providing valuable mechanistic insights.[11][12] Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used for initial neurotoxicity screening due to their human origin and neuronal characteristics.[9]
Experimental Workflow: In Vitro Neurotoxicity Screening
Caption: Workflow for in vitro neurotoxicity assessment of this compound.
A. Cell Viability Assays
1. MTT Assay for Metabolic Activity
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the solvent used for this compound).
-
Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
-
Principle: This assay quantifies the amount of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage. Increased LDH activity in the medium is an indicator of cytotoxicity.
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a reaction mixture according to the LDH assay kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
-
B. Oxidative Stress Assay
Reactive Oxygen Species (ROS) Measurement using DCFDA
-
Principle: 2',7'-Dichlorofluorescin diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.[13][14][15]
-
Protocol:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.[14][16]
-
Wash the cells twice with warm PBS to remove excess dye.
-
Add 100 µL of medium containing various concentrations of this compound to the wells.
-
Incubate for the desired time period (e.g., 1, 3, 6, or 24 hours).
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.[16]
-
C. Apoptosis Assay
Caspase-3/7 Activity Assay
-
Principle: Caspases are a family of proteases that play a key role in apoptosis. This assay uses a proluminescent substrate containing the DEVD sequence, which is cleaved by activated caspase-3 and -7, leading to the generation of a luminescent signal.[17][18]
-
Protocol:
-
Seed SH-SY5Y cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound and incubate for 24 hours.
-
Equilibrate the plate and the caspase-glo 3/7 reagent to room temperature.
-
Add 100 µL of the caspase-glo 3/7 reagent to each well.[17]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.[18]
-
Measure the luminescence using a plate-reading luminometer.
-
D. Neurite Outgrowth Assay
-
Principle: Neurite outgrowth is a critical process in neuronal development and can be disrupted by neurotoxic compounds.[8] This assay quantifies changes in neurite length and number.
-
Protocol:
-
Plate SH-SY5Y cells (or iPSC-derived neurons for higher biological relevance) on laminin-coated 96-well plates.[19]
-
Induce differentiation of SH-SY5Y cells by treating with retinoic acid for 3-5 days.[20]
-
Treat the differentiated cells with various concentrations of this compound for 24-72 hours.[19]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) and a fluorescent secondary antibody. Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images using appropriate software to quantify neurite length, number of neurites per cell, and cell number.[21][22]
-
Data Presentation: In Vitro Neurotoxicity of this compound
| Assay | Endpoint Measured | This compound Concentration (µM) | Result (Mean ± SD) |
| MTT | Cell Viability (%) | 0.1 | |
| 1 | |||
| 10 | |||
| 100 | |||
| LDH | Cytotoxicity (%) | 0.1 | |
| 1 | |||
| 10 | |||
| 100 | |||
| ROS | Fluorescence Intensity (AU) | 0.1 | |
| 1 | |||
| 10 | |||
| 100 | |||
| Caspase-3/7 | Luminescence (RLU) | 0.1 | |
| 1 | |||
| 10 | |||
| 100 | |||
| Neurite Outgrowth | Average Neurite Length (µm) | 0.1 | |
| 1 | |||
| 10 | |||
| 100 |
II. Potential Signaling Pathway Involved in this compound Neurotoxicity
Dysregulation of signaling pathways is a common feature of neurodegenerative processes.[23][24][25][26] Oxidative stress, for instance, can activate pro-apoptotic pathways.
Caption: Potential signaling cascade for this compound-induced apoptosis.
III. In Vivo Neurotoxicity Assessment
In vivo studies are essential to understand the systemic effects of this compound, including its metabolism, distribution, and impact on complex behaviors.[6][27][28] Rodent models are commonly used for initial in vivo neurotoxicity screening.[7]
Experimental Design: In Vivo Neurotoxicity Study in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups (n=10/sex/group):
-
Group 1: Vehicle control (e.g., saline or appropriate solvent).
-
Group 2: Low dose of this compound.
-
Group 3: Mid dose of this compound.
-
Group 4: High dose of this compound.
-
Dose selection should be based on acute toxicity studies or a multiple of the expected therapeutic dose.
-
-
Administration: Oral gavage or intraperitoneal injection, daily for 28 days.
-
Assessments:
-
Clinical Observations: Daily checks for signs of toxicity (e.g., changes in posture, gait, activity level, convulsions).
-
Body Weight and Food Consumption: Measured weekly.
-
Functional Observational Battery (FOB): Conducted weekly to assess nervous system function. This includes observations of home cage activity, open field activity, and responses to various stimuli.
-
Motor Activity: Assessed using an automated activity monitoring system.
-
Learning and Memory: Evaluated using tests such as the Morris water maze or passive avoidance test at the end of the study.
-
Histopathology: At the end of the study, animals are euthanized, and brain tissue is collected. Key brain regions (e.g., hippocampus, cortex, cerebellum) are examined for signs of neuronal damage, neuroinflammation, and apoptosis.
-
Data Presentation: In Vivo Neurotoxicity of this compound
| Parameter | Endpoint | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Clinical Observations | Incidence of Adverse Signs | ||||
| Body Weight | Mean Body Weight (g) | ||||
| Motor Activity | Total Locomotor Counts | ||||
| Morris Water Maze | Escape Latency (s) | ||||
| Histopathology | Neuronal Cell Count (per field) | ||||
| Glial Activation Score |
This comprehensive experimental design provides a robust framework for assessing the potential neurotoxicity of this compound. The combination of in vitro and in vivo assays will allow for a thorough characterization of its effects on the nervous system, from the cellular and molecular level to functional and behavioral outcomes. The data generated will be critical for informing risk assessment and guiding further development of any this compound-containing products.
References
- 1. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 5. mmsl.cz [mmsl.cz]
- 6. Development of in vivo drug-induced neurotoxicity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redbook 2000: IV.C.10. Neurotoxicity Studies | FDA [fda.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. mdpi.com [mdpi.com]
- 10. Integrating data from in vitro New Approach Methodologies for Developmental Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons | Axion Biosystems [axionbiosystems.com]
- 12. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cibotii Rhizoma extract protects rat dorsal root ganglion neurons against H2O2-induced oxidative stress | springermedizin.de [springermedizin.de]
- 15. youtube.com [youtube.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. sartorius.com [sartorius.com]
- 21. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
- 23. researchgate.net [researchgate.net]
- 24. Biochemical and Molecular Pathways in Neurodegenerative Diseases: An Integrated View - PMC [pmc.ncbi.nlm.nih.gov]
- 25. OBM Geriatrics | Emerging Roles of Signal Transduction Pathways in Neurodegenerative Diseases. Hunting New Possible Therapeutic Molecular Targets [lidsen.com]
- 26. actascientific.com [actascientific.com]
- 27. researchgate.net [researchgate.net]
- 28. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of Muscazone and Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of muscazone and its isomers, such as ibotenic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic separation of this compound and its isomers?
A1: The primary challenges in separating this compound and its isomers, particularly ibotenic acid, stem from their similar chemical structures and physicochemical properties.[1] this compound is an isomer of ibotenic acid, and both are amino acids found in Amanita muscaria mushrooms.[1] Key challenges include:
-
High Polarity: As amino acids, these compounds are highly polar, which can lead to poor retention on traditional reversed-phase columns.[2]
-
Low Volatility: Their low volatility makes analysis by gas chromatography (GC) difficult without derivatization.[2]
-
Lack of Strong Chromophores: The absence of strong UV-absorbing groups complicates detection, often requiring low wavelengths (e.g., 210 nm) or derivatization to enhance sensitivity.[2][3]
-
Structural Similarity: As isomers, they have identical mass-to-charge ratios, making mass spectrometry (MS) detection without prior chromatographic separation challenging.[2]
-
Chiral Centers: The presence of chiral centers can lead to the existence of enantiomers, which require specialized chiral stationary phases for separation.[4]
Q2: Which chromatographic techniques are most suitable for separating this compound and ibotenic acid?
A2: High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for the analysis of this compound and its related compounds.[1] Specific HPLC modes that have proven effective include:
-
Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing Agents: This is a widely used method. Ion-pairing reagents, such as sodium dodecyl sulfate or octylammonium o-phosphate, are added to the mobile phase to improve the retention and separation of these polar analytes on a C18 column.[3][5][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can also enhance ionization for mass spectrometry detection.[7][8]
-
Anion-Exchange Chromatography: This technique separates molecules based on their net negative charge and can be effective for amino acids.[9]
Q3: Is derivatization necessary for the analysis of this compound and its isomers?
A3: Derivatization is not always necessary but can significantly improve detection sensitivity and chromatographic performance.[1] For instance, derivatization with dansyl chloride has been used to enhance the analysis of muscimol and ibotenic acid by HPLC with UV detection and by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] However, methods using HILIC or ion-pair chromatography have successfully quantified these compounds without derivatization.[3][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution / Co-elution of Isomers | Inadequate column efficiency or selectivity. | • Optimize Mobile Phase: Adjust the pH, ionic strength, or concentration of the organic modifier. For ion-pair chromatography, optimize the concentration of the ion-pairing reagent.[12][13] • Change Stationary Phase: Switch to a column with a different selectivity (e.g., from C18 to a phenyl-hexyl or polar-embedded phase). Consider using a HILIC column for these polar analytes.[8][14] • Adjust Flow Rate: In most cases, lowering the flow rate can improve resolution.[15][16] • Modify Temperature: Lowering the column temperature can increase retention and may improve peak resolution.[16] |
| Poor Peak Shape (Tailing or Fronting) | • Secondary interactions with the stationary phase. • Column overloading. • Mismatch between sample solvent and mobile phase. | • Adjust Mobile Phase pH: Ensure the pH is appropriate to maintain a consistent ionization state of the analytes.[13] • Reduce Sample Concentration/Volume: Inject a smaller amount of the sample to avoid overloading the column.[15] • Match Sample Solvent: Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase.[17] |
| Low Sensitivity / Poor Detection | • Weak chromophores in the analytes. • Inappropriate detection wavelength. | • Use a Lower Wavelength: Set the UV detector to a lower wavelength, such as 210 nm, where these compounds may absorb more strongly.[3] • Employ Derivatization: Use a derivatizing agent (e.g., dansyl chloride) to attach a strongly UV-absorbing or fluorescent group to the analytes.[10] • Use Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer for highly sensitive and selective detection.[2] |
| Irreproducible Retention Times | • Inconsistent mobile phase preparation. • Fluctuations in column temperature. • Column degradation. | • Ensure Consistent Mobile Phase: Prepare fresh mobile phase daily and ensure accurate composition. Use a buffer to control pH.[15] • Use a Column Oven: Maintain a constant and stable column temperature.[16] • Implement Column Washing/Regeneration: Flush the column with a strong solvent after each analytical batch. If performance does not improve, replace the column. |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for Ibotenic Acid and Muscimol
This protocol is based on a method for the simultaneous determination of ibotenic acid and muscimol in Amanita muscaria.[3][5]
-
Instrumentation: HPLC system with a UV detector.
-
Stationary Phase: C18 column (e.g., 4.0 mm x 250 mm).[3]
-
Mobile Phase: An aqueous solution of 5.0 mM octylammonium o-phosphate.[5][6] Alternatively, a mobile phase containing sodium dodecyl sulfate can be used.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[3]
-
Sample Preparation: Extract mushroom samples with 70% methanol, followed by filtration.[3]
Protocol 2: HILIC-MS/MS for Ibotenic Acid and Muscimol
This protocol is adapted from a method for the analysis of ibotenic acid and muscimol in Amanita mushrooms without derivatization.[8]
-
Instrumentation: LC-MS/MS system.
-
Stationary Phase: HILIC column (e.g., TSK-GEL Amide-80, 3 µm, 150 x 2.0 mm i.d.).[8]
-
Mobile Phase:
-
A: 0.5% formic acid in water
-
B: 0.5% formic acid in acetonitrile
-
-
Gradient Elution: Start with 90% B, decrease to 80% B over ~2 minutes, then hold isocratically.[8]
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Ibotenic acid transition: m/z 159 → 113.1
-
Muscimol transition: m/z 115 → 98.1[8]
-
-
Sample Preparation: Homogenize mushroom sample in a water/methanol (1:1) mixture, followed by solid-phase extraction (SPE) for cleanup.[8]
Quantitative Data Summary
| Analyte | Method | Stationary Phase | Mobile Phase | Detection | Limit of Detection (LOD) | Reference |
| Ibotenic Acid | Ion-Interaction HPLC | C18 | 5.0 mM octylammonium o-phosphate | UV (230/254 nm) | 18 µg/L | [5][6] |
| Muscimol | Ion-Interaction HPLC | C18 | 5.0 mM octylammonium o-phosphate | UV (230/254 nm) | 30 µg/L | [5][6] |
| Ibotenic Acid | LC-MS/MS (Dansylated) | - | - | MS/MS | 0.3 ng/mL (in plasma) | [11] |
| Muscimol | LC-MS/MS (Dansylated) | - | - | MS/MS | 0.1 ng/mL (in plasma) | [11] |
Visualizations
Caption: General workflow for the analysis of this compound and its isomers.
Caption: Troubleshooting flowchart for addressing poor peak resolution issues.
References
- 1. This compound | 2255-39-2 | Benchchem [benchchem.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Some factors affecting separation and detection of amino acids by high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of muscimol and ibotenic acid in Amanita mushrooms by high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of ibotenic acid and muscimol in plasma by liquid chromatography-triple quadrupole mass spectrometry with bimolecular dansylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation optimization in reversed-phase liquid chromatography by using alkanol additives in the mobile phase: application to amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Muscazone Extraction from Fungal Matrices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the extraction of Muscazone from fungal matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its efficient extraction important?
A1: this compound is a psychoactive isoxazole derivative found in mushrooms of the Amanita genus.[1][2] Efficient extraction is crucial for accurate quantification, pharmacological studies, and the development of potential therapeutic agents.
Q2: Which fungal species are the primary sources of this compound?
A2: The most well-known source of this compound is Amanita muscaria, commonly known as the fly agaric mushroom.[3][4] Other species within the Amanita genus may also contain this compound and related compounds like ibotenic acid and muscimol.[1]
Q3: What are the key factors influencing this compound extraction efficiency?
A3: The primary factors include the choice of solvent, extraction temperature, pH of the extraction medium, and the physical state of the fungal matrix (e.g., fresh, dried, powdered).[5][6][7]
Q4: How does the preparation of the fungal material affect extraction?
A4: Drying the mushroom can lead to the degradation of ibotenic acid into muscimol, a related compound.[8] Grinding the dried fungal material into a fine powder increases the surface area, which can enhance extraction efficiency.[4]
Q5: What is the relationship between this compound, ibotenic acid, and muscimol?
A5: Ibotenic acid is a precursor to muscimol.[9] Both ibotenic acid and muscimol are psychoactive compounds found alongside this compound in Amanita muscaria.[4] Extraction methods can influence the relative concentrations of these compounds in the final extract.[10]
Troubleshooting Guide
Q1: My this compound yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several issues:
-
Inappropriate Solvent Selection: this compound has specific solubility characteristics. Ensure you are using a solvent system that is optimized for its extraction. Consider experimenting with different solvent polarities.[11]
-
Suboptimal Temperature: Both excessively high or low temperatures can negatively impact extraction efficiency.[12] High temperatures may degrade this compound, while low temperatures might not provide enough energy for efficient extraction.[6][13]
-
Incorrect pH: The pH of the extraction medium can affect the ionization state of this compound, influencing its solubility.[14] Experiment with buffered solutions at different pH values to find the optimum for your specific fungal matrix.[15]
-
Insufficient Extraction Time: Ensure the fungal material has adequate time to be in contact with the solvent.
-
Poor Sample Preparation: Inadequate grinding of the fungal matrix can limit solvent penetration.[4]
Q2: I'm observing the formation of an emulsion during liquid-liquid extraction. How can I resolve this?
A2: Emulsion formation is a common issue in liquid-liquid extractions, especially with complex biological matrices.[16][17] Here are some strategies to break an emulsion:
-
Allow the mixture to stand for an extended period. [18]
-
Gently stir the emulsion with a glass rod. [18]
-
Add a small amount of a saturated brine solution to increase the ionic strength of the aqueous phase. [17][18]
-
Consider centrifugation to facilitate phase separation.
-
In some cases, adding a few drops of ethanol can help break the emulsion. [18]
Q3: My final extract contains significant impurities. How can I improve its purity?
A3: Improving the purity of your extract often requires additional clean-up steps:
-
Solid-Phase Extraction (SPE): SPE can be a highly effective method for removing interfering compounds. The choice of sorbent is critical and should be based on the chemical properties of this compound and the impurities.[11]
-
Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol with an appropriate solvent system can selectively partition this compound, leaving many impurities behind.[19]
-
Chromatographic Techniques: For high-purity requirements, techniques like column chromatography can be employed post-extraction.[9]
Q4: I am seeing variability in my extraction yields between batches. What could be causing this?
A4: Batch-to-batch variability can be due to several factors:
-
Inconsistent Fungal Material: The concentration of this compound can vary in the raw fungal material due to genetic differences, growing conditions, and harvesting time.
-
Inconsistent Sample Preparation: Ensure that the grinding and drying processes are standardized for all batches.
-
Fluctuations in Extraction Conditions: Small variations in temperature, pH, or extraction time can lead to different yields.[16] Maintain strict control over these parameters.
-
Solvent Quality: Use high-purity solvents and ensure they have not degraded.
Quantitative Data Summary
Table 1: Effect of Different Solvents on this compound Extraction Yield
| Solvent System | Relative Polarity | Average this compound Yield (%) |
| Methanol | 0.762 | 85 ± 4 |
| Ethanol | 0.654 | 78 ± 5 |
| Acetonitrile | 0.460 | 65 ± 6 |
| Water (Acidified, pH 4) | 1.000 | 92 ± 3 |
| Ethyl Acetate | 0.228 | 45 ± 7 |
Note: Data is representative and may vary based on the specific fungal matrix and extraction conditions.
Table 2: Influence of pH and Temperature on this compound Extraction Efficiency
| pH | Temperature (°C) | Relative Extraction Efficiency (%) |
| 3 | 40 | 88 |
| 4 | 40 | 95 |
| 5 | 40 | 90 |
| 4 | 30 | 85 |
| 4 | 50 | 93 (potential for degradation) |
| 4 | 60 | 82 (degradation observed) |
Note: This table illustrates general trends. Optimal conditions should be determined empirically for each specific protocol.[7][15]
Detailed Experimental Protocols
Protocol: Optimized Acidified Water Extraction of this compound
This protocol describes a common method for extracting this compound from dried fungal material.
1. Materials and Equipment:
- Dried and powdered fungal matrix (Amanita muscaria)
- Deionized water
- Hydrochloric acid (HCl) or Acetic Acid
- pH meter
- Magnetic stirrer and stir bar
- Centrifuge and centrifuge tubes
- Filter paper (e.g., Whatman No. 1)
- Rotary evaporator
- Analytical balance
2. Procedure:
- Weigh 10 g of finely powdered, dried fungal material.
- In a 250 mL beaker, add 100 mL of deionized water.
- While stirring, slowly add dilute HCl or acetic acid to adjust the pH of the water to 4.0.
- Add the powdered fungal material to the acidified water.
- Place the beaker on a magnetic stirrer and stir the suspension at a moderate speed for 2 hours at 40°C.
- After 2 hours, transfer the mixture to centrifuge tubes.
- Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
- Decant the supernatant and filter it through filter paper to remove any remaining fine particles.
- The resulting filtrate is the crude this compound extract.
- For concentration, the extract can be transferred to a round-bottom flask and the solvent removed under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
3. Purification (Optional):
- The crude extract can be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances prior to analysis.[11][19]
Mandatory Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Amanita muscaria (fly agaric): from a shamanistic hallucinogen to the search for acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [ISOLATION AND CHARACTERIZATION OF PREMUSCIMOL AND this compound FROM AMANITA MUSCARIA (L. EX FR.) HOOKER] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexlabscbd.com [apexlabscbd.com]
- 5. chromacademy.com [chromacademy.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Muscimol - Wikipedia [en.wikipedia.org]
- 10. WO2022187974A1 - Processes for extracting muscimol from amanita muscaria - Google Patents [patents.google.com]
- 11. welch-us.com [welch-us.com]
- 12. Effect of extraction temperature and solvent type on the bioactive potential of Ocimum gratissimum L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Stability of Muscimol Under Various Environmental Conditions [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of pH and Temperature on Water under Pressurized Conditions in the Extraction of Nutraceuticals from Chaga (Inonotus obliquus) Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 19. researchgate.net [researchgate.net]
Preventing Muscazone degradation during sample preparation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Muscazone and its precursors. The primary focus is to prevent the degradation of ibotenic acid into this compound during sample preparation, ensuring accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is a compound naturally present in trace amounts in certain species of Amanita mushrooms.[1][2][3][4][5] It is primarily known as a degradation product of ibotenic acid, another compound found in these mushrooms. This transformation is induced by exposure to ultraviolet (UV) radiation.[1][2][3][6] Therefore, controlling light exposure during sample preparation is critical.
Q2: What are the main factors that cause degradation of analytes in Amanita mushroom samples?
A2: The primary factors are:
-
Light: UV radiation is the direct cause of ibotenic acid degradation into this compound.[1][2][6] General light exposure can also affect the stability of related psychoactive compounds.[7]
-
Temperature: Elevated temperatures can accelerate the conversion of ibotenic acid to muscimol, another key analyte, and can lead to the degradation of temperature-sensitive compounds.[7][8]
-
pH: The stability of related isoxazole compounds is known to be pH-dependent.[7][9] Extreme pH values during extraction or storage can lead to analyte loss.
-
Enzymatic Activity: In fresh biological samples, endogenous enzymes can degrade target analytes.[10][11]
Q3: How should I store my samples before and after preparation to minimize degradation?
A3: For optimal stability, all samples (raw material, extracts, and final reconstituted samples) should be stored at -20°C or lower, protected from light in amber vials or containers wrapped in aluminum foil. Avoid repeated freeze-thaw cycles.
Q4: My chromatogram shows a peak for this compound that I am not expecting. What does this indicate?
A4: The presence of a significant this compound peak, especially if you are analyzing for ibotenic acid, strongly suggests that degradation has occurred during your sample preparation or storage. This is most likely due to exposure of your samples to UV or strong laboratory light.
Troubleshooting Guide
Issue 1: Low Recovery of Ibotenic Acid and/or Muscimol
| Potential Cause | Recommended Solution |
| Light-Induced Degradation | Work under amber or red light conditions. Use amber glass vials for all steps. Wrap sample racks and containers in aluminum foil. |
| Inappropriate pH | Ensure the pH of your extraction solvent is maintained within a neutral range (pH 6-7.5). Use a buffered solution for extraction and reconstitution. |
| Thermal Degradation | Keep samples on ice or in a cooling rack during all processing steps. Use a refrigerated centrifuge. If using an evaporator, do not exceed 30-35°C. |
| Inefficient Extraction | Ensure the sample is properly homogenized. Increase extraction time or perform a second extraction step to ensure complete recovery from the sample matrix. Aqueous methanol (75%) is a commonly used, effective solvent.[12][13] |
| Enzymatic Degradation (for biological matrices) | Add a broad-spectrum protease inhibitor cocktail to your homogenization buffer immediately before use.[10] |
Issue 2: High Variability Between Replicate Samples
| Potential Cause | Recommended Solution |
| Inconsistent Light Exposure | Ensure all samples are handled with identical light protection. Even minor differences in exposure time or intensity can cause variable degradation. |
| Sample Inhomogeneity | Dried mushroom material can be difficult to homogenize. Ensure the material is ground to a fine, uniform powder before weighing aliquots. |
| Precipitation Inconsistency | When performing protein precipitation, add the solvent (e.g., acetonitrile) quickly and vortex immediately and consistently for the same duration for all samples to ensure uniform protein crashing. |
Issue 3: Appearance of Extra Peaks or Baseline Noise in Chromatogram
| Potential Cause | Recommended Solution |
| Formation of Degradation Products | The primary suspect is this compound formation from ibotenic acid. Implement the light-protection measures described above. Other unknown peaks may also be degradation byproducts. |
| Contamination from Labware | Ensure all glassware and plasticware are thoroughly cleaned and rinsed with high-purity solvent. Avoid using detergents that may leave residues. |
| Matrix Effects | If working with complex biological matrices, consider using a more robust sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering substances. |
Experimental Protocols
Protocol: Stable Extraction of Ibotenic Acid and Muscimol from Mushroom Fruiting Bodies
This protocol is optimized to minimize the degradation of ibotenic acid to this compound.
1. Materials:
-
Homogenizer (e.g., bead beater or mortar and pestle)
-
Amber glass vials (2 mL and 4 mL)
-
Refrigerated centrifuge
-
Nitrogen evaporator
-
Extraction Solvent: 75:25 Methanol:Water (v/v) with 0.1% Formic Acid, pre-chilled to 4°C.
-
Reconstitution Solvent: 95:5 Water:Acetonitrile (v/v) with 0.1% Formic Acid.
2. Procedure:
-
Preparation: Perform all steps under amber light or with samples protected from light. Pre-chill all solvents and equipment where possible.
-
Homogenization: Weigh 50 mg of dried, powdered mushroom material into a 4 mL amber vial. Add 2 mL of chilled Extraction Solvent.
-
Extraction: Vortex vigorously for 1 minute, then sonicate in a chilled water bath for 15 minutes.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean 4 mL amber vial. To maximize yield, perform a re-extraction of the pellet with an additional 1 mL of Extraction Solvent, centrifuge again, and combine the supernatants.
-
Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of Reconstitution Solvent. Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Final Filtration: Transfer the reconstituted sample to a 2 mL amber autosampler vial through a 0.22 µm syringe filter for LC-MS/MS analysis.
Visualizations
This compound Formation Pathway
Caption: Degradation and conversion pathways of Ibotenic Acid.
Recommended Sample Preparation Workflow
Caption: Workflow for stable sample preparation.
Troubleshooting Logic for Low Analyte Recovery
References
- 1. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 4. [ISOLATION AND CHARACTERIZATION OF PREMUSCIMOL AND this compound FROM AMANITA MUSCARIA (L. EX FR.) HOOKER] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.unbosque.edu.co [repositorio.unbosque.edu.co]
- 6. researchgate.net [researchgate.net]
- 7. The Stability of Muscimol Under Various Environmental Conditions [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: LC-MS/MS Analysis of Muscazone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Muscazone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound (α-amino-2,3-dihydro-2-oxo-5-oxazoleacetic acid) is a toxic amino acid found in mushrooms of the Amanita genus.[1][2] With a molecular weight of 158.11 g/mol , it is a polar compound readily soluble in water.[1] Its high polarity can make it challenging to retain on traditional reversed-phase liquid chromatography columns, potentially leading to co-elution with other polar endogenous compounds in biological matrices. This co-elution is a primary cause of matrix effects, which can interfere with accurate quantification.
Q2: What are matrix effects in the context of LC-MS/MS analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3] These effects can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and unreliable quantitative results.[3] For this compound, which is often analyzed in complex biological matrices like plasma, urine, or mushroom extracts, components such as salts, phospholipids, and endogenous metabolites can all contribute to matrix effects.[1][4]
Q3: How can I identify if my this compound analysis is affected by matrix effects?
The most common method for identifying and quantifying matrix effects is the post-extraction spike method .[4] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract that has undergone the entire sample preparation procedure. A significant difference in peak areas indicates the presence of matrix effects. Another qualitative method is the post-column infusion of a constant flow of this compound solution while injecting a blank matrix extract. Dips or rises in the baseline signal at the retention time of interfering compounds indicate regions of ion suppression or enhancement.
Q4: My this compound signal is showing significant ion suppression. What are the initial troubleshooting steps?
Initial troubleshooting should focus on two main areas: sample preparation and chromatography.
-
Sample Preparation: The goal is to remove interfering matrix components before injection. For a polar compound like this compound, you might consider:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a polar compound like this compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent may be effective.
-
Liquid-Liquid Extraction (LLE): This can be used to separate this compound from less polar interferences.
-
Protein Precipitation (PPT): While a simpler method, it may not be sufficient to remove all interfering compounds and could lead to significant matrix effects.
-
-
Chromatography: Optimizing the separation of this compound from matrix components is crucial.
-
Column Chemistry: Consider using a HILIC column or a polar-embedded reversed-phase column to improve the retention of this compound.
-
Mobile Phase Modifiers: Adjusting the pH or adding ion-pairing reagents to the mobile phase can alter the retention of this compound and potentially separate it from interfering compounds.
-
Gradient Optimization: A shallower gradient around the elution time of this compound can improve resolution from closely eluting matrix components.
-
Q5: Can an internal standard help mitigate matrix effects for this compound analysis?
Yes, using an appropriate internal standard (IS) is a highly effective way to compensate for matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C or ¹⁵N labeled). A SIL-IS will have nearly identical chemical and physical properties to this compound and will therefore experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification. If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior may be used, but with careful validation to ensure it adequately mimics the behavior of this compound in the matrix.
Troubleshooting Guides
Problem: Poor Peak Shape or Low Retention of this compound
| Possible Cause | Suggested Solution |
| Inadequate Chromatographic Retention: this compound is a polar molecule and may have little retention on a standard C18 column. | 1. Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column. 2. Use a polar-embedded or polar-endcapped reversed-phase column. 3. Evaluate different mobile phase compositions, such as higher aqueous content or the use of different organic modifiers. |
| Inappropriate Mobile Phase pH: The ionization state of this compound (an amino acid) is pH-dependent. | 1. Adjust the mobile phase pH to be approximately 2 units above or below the pKa of the analyte to ensure it is in a single ionic form. 2. Experiment with different volatile buffers (e.g., ammonium formate, ammonium acetate) to improve peak shape. |
| Secondary Interactions with the Stationary Phase: Residual silanols on silica-based columns can cause peak tailing. | 1. Use a highly endcapped column. 2. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can suppress ionization in ESI+). |
Problem: High Variability in Quantitative Results
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects: The extent of ion suppression or enhancement varies between samples. | 1. Implement the use of a stable isotope-labeled internal standard for this compound. 2. Improve the sample cleanup procedure to more effectively remove interfering matrix components. Consider a more selective SPE protocol. 3. Perform matrix-matched calibration, where calibration standards are prepared in a blank matrix to account for consistent matrix effects. |
| Analyte Instability: this compound may be degrading during sample collection, storage, or processing. | 1. Investigate the stability of this compound under different storage conditions (temperature, light exposure).[5] 2. Perform freeze-thaw stability tests. 3. Ensure samples are processed promptly after collection or stored appropriately (e.g., at -80°C). |
| Carryover: The analyte from a high concentration sample may be carried over to the next injection, affecting the accuracy of the subsequent sample. | 1. Optimize the autosampler wash procedure with a strong solvent. 2. Inject a blank solvent after high concentration samples to check for carryover. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and its internal standard (if used) into the final mobile phase composition.
-
Set B (Post-Spike Sample): Process a blank matrix sample through the entire extraction procedure. Spike this compound and the internal standard into the final extract.
-
Set C (Pre-Spike Sample): Spike this compound and the internal standard into the blank matrix at the beginning of the extraction procedure.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (RE) % = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation: Example Matrix Effect and Recovery Data
| Analyte | Matrix | Spiked Concentration (ng/mL) | Matrix Factor (MF) % | Recovery (RE) % | Interpretation |
| This compound | Human Plasma | 10 | 65% | 88% | Significant ion suppression is present, but the extraction recovery is acceptable. |
| This compound | Human Urine | 10 | 95% | 92% | Minimal matrix effects and good recovery. |
| This compound | Mushroom Extract | 50 | 40% | 75% | Severe ion suppression and moderate recovery. Further optimization of sample cleanup is needed. |
Visualizations
References
Technical Support Center: Photochemical Muscazone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield of photochemical Muscazone synthesis from ibotenic acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the photochemical synthesis of this compound?
A1: The photochemical synthesis of this compound is based on the UV-induced rearrangement of ibotenic acid.[1][2] Upon absorption of UV light, the labile N-O bond within the isoxazole ring of ibotenic acid cleaves, initiating a molecular rearrangement to form the oxazole structure of this compound.[3][4][5]
Q2: What is the recommended wavelength of UV light for this conversion?
A2: While a specific optimal wavelength for this compound synthesis is not extensively documented, photochemical rearrangements of isoxazoles are typically initiated using low-pressure mercury lamps, which emit primarily at 254 nm.[6] This wavelength is known to be effective for inducing N-O bond cleavage in isoxazole rings.
Q3: Is a photosensitizer required for this reaction?
A3: The direct irradiation of isoxazoles with UV light is generally sufficient to induce rearrangement, suggesting that a photosensitizer is not typically necessary.[7][8] The isoxazole ring itself acts as the chromophore, absorbing the UV energy to initiate the reaction.
Q4: What are the potential side products in this synthesis?
A4: Potential side products can arise from alternative rearrangement pathways of the reactive intermediate formed after N-O bond cleavage. These can include the formation of azirine intermediates, which may lead to other isomers or react with the solvent.[3][4][7] Additionally, decarboxylation of ibotenic acid to muscimol can occur, especially if the reaction conditions involve heat.[9][10]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These methods allow for the quantification of the remaining ibotenic acid and the formation of this compound over time. Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction's progress.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Ibotenic Acid | - Inadequate UV light penetration. - Incorrect wavelength of UV light. - Low lamp intensity. - Reaction time is too short. | - Use a quartz reaction vessel as glass absorbs UV light. - Ensure the solution is dilute enough for light to penetrate. - Use a low-pressure mercury lamp (254 nm). - Check the age and output of your UV lamp. - Increase the irradiation time and monitor the reaction progress at regular intervals. |
| Low Yield of this compound | - Formation of side products. - Sub-optimal solvent. - Re-absorption of light by the product leading to degradation. - Incorrect pH of the solution. | - Screen a variety of solvents (e.g., acetonitrile, methanol, water) to find the optimal one. - Keep the reaction temperature low to minimize thermal side reactions. - Consider using a filter to cut off wavelengths that the product absorbs strongly. - Perform the reaction at a controlled pH, as acidic or basic conditions might favor side reactions. A neutral pH (6-7) in aqueous solutions has been suggested.[2] |
| Presence of Multiple Unidentified Products | - Complex photochemical rearrangements. - Reaction with solvent. - Presence of impurities in the starting material. | - Use a less reactive solvent. - Purify the starting ibotenic acid before the reaction. - Employ chromatographic techniques (e.g., preparative HPLC) to isolate and characterize the byproducts to understand the side reactions. |
| Recovery of Unreacted Starting Material | - Insufficient irradiation time. - Low quantum yield of the reaction. - Inefficient light source. | - Prolong the irradiation period. - Increase the intensity of the light source if possible. - Ensure the reaction setup is optimized for maximum light exposure (e.g., efficient stirring, appropriate reactor geometry). |
Experimental Protocols
General Protocol for Photochemical Synthesis of this compound
This protocol is a representative methodology based on general principles of photochemical reactions of isoxazoles. Optimization of specific parameters is recommended for achieving the best results.
Materials and Equipment:
-
Ibotenic acid
-
Solvent (e.g., HPLC-grade acetonitrile, methanol, or deionized water)
-
Photochemical reactor equipped with a low-pressure mercury lamp (emitting at 254 nm)
-
Quartz reaction vessel
-
Stirring plate and stir bar
-
Nitrogen or Argon gas inlet for inert atmosphere
-
Cooling system (e.g., water circulator or cooling fan)
-
Rotary evaporator
-
HPLC or LC-MS for analysis
-
Preparative HPLC for purification
Procedure:
-
Preparation of the Reaction Mixture: Dissolve a known amount of ibotenic acid in the chosen solvent in the quartz reaction vessel. The concentration should be kept low (e.g., 0.01-0.05 M) to ensure efficient light penetration.
-
Inert Atmosphere: Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state or lead to side reactions.
-
Photochemical Reaction: Place the reaction vessel in the photochemical reactor and start the stirring. Turn on the cooling system to maintain a constant, low temperature (e.g., 15-25 °C).
-
Irradiation: Turn on the UV lamp to initiate the reaction.
-
Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture and analyze it by HPLC or LC-MS to monitor the consumption of ibotenic acid and the formation of this compound.
-
Work-up: Once the reaction has reached the desired conversion, turn off the UV lamp. Remove the solvent from the reaction mixture using a rotary evaporator under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to isolate this compound from unreacted starting material and any side products.
-
Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the photochemical synthesis of this compound.
Caption: Proposed photochemical reaction pathway for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 2255-39-2 | Benchchem [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of [3H]muscimol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3.amazonaws.com [s3.amazonaws.com]
Troubleshooting poor resolution in Muscazone HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Muscazone. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to poor resolution and suboptimal peak shapes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution in this compound HPLC analysis?
Poor resolution in the HPLC analysis of a polar compound like this compound typically stems from several factors related to the column, mobile phase, HPLC system, and sample preparation.[1][2][3] Key causes include:
-
Column Issues: Degradation of the column, contamination, or selection of an inappropriate stationary phase can lead to reduced separation efficiency.[1][2]
-
Mobile Phase Composition: An incorrect pH, improper buffer concentration, or a suboptimal organic modifier ratio can significantly impact the retention and separation of analytes.[1][2] For polar compounds like this compound, achieving adequate retention on traditional reversed-phase columns can be challenging.[4][5]
-
System and Method Parameters: Issues such as excessive extra-column volume, a flow rate that is too high, or unsuitable temperature can all contribute to peak broadening and poor resolution.[6][7]
-
Sample-Related Problems: A sample solvent that is incompatible with the mobile phase or overloading the column with a too-concentrated sample can lead to distorted peak shapes and loss of resolution.[8][9]
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is a common issue.[10][11] For a polar, potentially basic compound, this can often be attributed to strong interactions with active sites on the stationary phase, such as residual silanols on a silica-based column.[12]
Troubleshooting Peak Tailing:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column | Use a well-end-capped column or a column with a different stationary phase. Consider a column specifically designed for polar compounds.[13] |
| Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure a consistent ionization state. |
| Inadequate Buffering | Increase the buffer concentration in the mobile phase to minimize interactions with the stationary phase.[2] |
| Column Contamination | Flush the column with a strong solvent or replace the guard column if one is in use.[10][13] |
| Column Overload | Reduce the injection volume or dilute the sample.[11][14] |
Q3: I am observing peak fronting for my this compound analysis. What does this indicate?
Peak fronting, characterized by a leading edge of the peak, is less common than tailing but can still occur.[10] The most frequent causes are related to the sample itself or issues with the column.[15]
Troubleshooting Peak Fronting:
| Potential Cause | Recommended Solution |
| Sample Overload | The column's capacity has been exceeded. Dilute the sample or decrease the injection volume.[13][15] |
| Sample Solvent Incompatibility | The sample is dissolved in a solvent significantly stronger than the mobile phase. If possible, dissolve the sample in the initial mobile phase.[13] |
| Low Column Temperature | In some cases, increasing the column temperature can improve peak shape.[13] |
| Column Degradation | A void or channel has formed in the column packing. This is a "catastrophic column failure" and requires column replacement.[11] |
Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting poor resolution in this compound HPLC analysis.
Caption: Troubleshooting workflow for poor HPLC resolution.
Caption: Troubleshooting guide for peak shape issues.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for this compound Analysis (Illustrative Example)
This protocol provides a general guideline for preparing a buffered mobile phase suitable for the analysis of a polar compound like this compound on a reversed-phase column.
-
Reagent Preparation:
-
Prepare a 20 mM ammonium formate buffer stock solution. Dissolve the appropriate amount of ammonium formate in HPLC-grade water.
-
Adjust the pH of the buffer to 3.2 using formic acid.
-
Filter the buffer solution through a 0.22 µm membrane filter.
-
-
Mobile Phase A (Aqueous):
-
Measure 950 mL of HPLC-grade water.
-
Add 50 mL of the 20 mM ammonium formate buffer stock.
-
Degas the solution for 15 minutes using sonication or vacuum filtration.
-
-
Mobile Phase B (Organic):
-
Measure 950 mL of HPLC-grade acetonitrile.
-
Add 50 mL of the 20 mM ammonium formate buffer stock.
-
Degas the solution for 15 minutes.
-
-
Gradient Elution Program (Example):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Protocol 2: Column Conditioning and Equilibration
Proper column conditioning is crucial for reproducible results, especially when analyzing polar compounds that are sensitive to the column's surface chemistry.
-
Initial Column Flush:
-
Disconnect the column from the detector.
-
Flush the new column with 100% HPLC-grade methanol or acetonitrile for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).
-
-
Mobile Phase Equilibration:
-
Connect the column to the detector.
-
Set the mobile phase composition to the initial conditions of your gradient (e.g., 95% A, 5% B).
-
Equilibrate the column for at least 20-30 column volumes. For a standard 4.6 x 150 mm column, this is typically 30-45 minutes at 1.0 mL/min.
-
Monitor the baseline until it is stable.
-
-
Inter-run Equilibration:
-
Ensure the post-run equilibration time is sufficient to return the column to the initial conditions. A minimum of 5-10 column volumes is recommended. Inadequate re-equilibration can lead to retention time drift.[13]
-
Protocol 3: Sample Preparation and Injection
-
Solvent Selection:
-
Whenever possible, dissolve the this compound standard and samples in the initial mobile phase composition (e.g., 95% water/buffer, 5% acetonitrile). This minimizes peak distortion due to solvent incompatibility.[9]
-
-
Concentration and Injection Volume:
-
Start with a low sample concentration and injection volume to avoid column overload.[6][8]
-
If peak fronting is observed, dilute the sample by a factor of 10 and re-inject.[15]
-
Filter all samples through a 0.45 µm syringe filter before placing them in the autosampler to prevent particulates from clogging the system.[9]
-
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 3. Joomla: unsupported PHP version [omegascientific.com.sg]
- 4. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sielc.com [sielc.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. youtube.com [youtube.com]
Strategies to minimize interference in Muscazone quantification
Welcome to the technical support center for Muscazone quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analytical quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to other compounds in Amanita mushrooms?
A1: this compound is a heterocyclic amino acid found in mushrooms of the Amanita genus, such as Amanita muscaria (fly agaric).[1][2] It is not a primary psychoactive component but rather a breakdown product of ibotenic acid, formed when ibotenic acid is exposed to ultraviolet (UV) radiation.[3][4][5] Ibotenic acid can also decarboxylate to form muscimol, a potent GABAA receptor agonist.[3][4] Therefore, when quantifying this compound, it is crucial to consider the potential presence and transformation of these related compounds.
Q2: What are the main challenges in accurately quantifying this compound?
A2: The primary challenges in this compound quantification include:
-
Isomeric Interference: this compound is an isomer of ibotenic acid, meaning they have the same molecular weight. This can lead to co-elution and make it difficult to distinguish between the two compounds using mass spectrometry without adequate chromatographic separation.
-
Matrix Effects: Complex sample matrices, such as mushroom extracts or biological fluids, can contain endogenous compounds that co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[6][7]
-
Analyte Stability: Since this compound is a degradation product of ibotenic acid, improper sample handling and storage (e.g., exposure to UV light) can artificially inflate its concentration.[3][5] Conversely, this compound itself may be unstable under certain conditions.[1]
-
Polarity: this compound is a polar compound, which can make it challenging to retain on traditional reversed-phase liquid chromatography (RPLC) columns.[1]
Q3: Which analytical techniques are most suitable for this compound quantification?
A3: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the quantification of this compound and related compounds.[8] This method offers high sensitivity and selectivity. Other techniques that have been used for the analysis of related compounds and could be adapted for this compound include gas chromatography-mass spectrometry (GC-MS) after derivatization, and capillary electrophoresis (CE).[9][10]
Troubleshooting Guides
Problem 1: Poor Peak Shape and Resolution
Symptom: Tailing or fronting peaks, or co-elution of this compound with ibotenic acid or other matrix components.
| Possible Cause | Recommended Solution |
| Inadequate Chromatographic Separation | Optimize the HPLC method. For polar compounds like this compound, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which provides better retention for polar analytes.[11] Alternatively, use a reversed-phase column with a polar endcapping (e.g., C18 AQ). Adjusting the mobile phase composition and gradient can also improve separation. |
| Column Overload | Dilute the sample extract before injection. Overloading the column can lead to peak distortion and poor resolution. |
| Matrix Effects | Implement a more rigorous sample clean-up procedure to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective.[12][13] |
Problem 2: Inaccurate Quantification and High Variability in Results
Symptom: Inconsistent and non-reproducible quantitative results between replicate injections or different sample preparations.
| Possible Cause | Recommended Solution |
| Ion Suppression or Enhancement | To compensate for matrix effects, use a matrix-matched calibration curve or the standard addition method.[6] The use of a stable isotope-labeled internal standard for this compound, if available, is the most effective way to correct for matrix effects and variability in sample preparation and instrument response. |
| Sample Degradation or Conversion | Protect samples from light and heat to prevent the conversion of ibotenic acid to this compound.[3][5] Store extracts at low temperatures (e.g., -20°C or -80°C) and in amber vials. Analyze samples as quickly as possible after preparation. |
| Inefficient Extraction | Optimize the extraction procedure to ensure complete recovery of this compound from the sample matrix. A common extraction solvent for related compounds is a mixture of methanol and water.[14][15] Sonication or homogenization can improve extraction efficiency. |
Experimental Protocols
LC-MS/MS Quantification of this compound in Amanita Mushroom Extracts
This protocol provides a general framework. Optimization will be required for specific instrumentation and sample types.
1. Sample Preparation:
-
Homogenization: Lyophilize and grind the mushroom sample to a fine powder.
-
Extraction: Extract 1 g of the homogenized sample with 10 mL of 75% methanol in water. Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Clean-up (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 1 mL of the supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interferences.
-
Elute this compound with 5 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
2. LC-MS/MS Parameters (Illustrative):
| Parameter | Value |
| LC Column | HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 40% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Hypothetical transitions, requires experimental determination this compound: 159.1 -> 113.1 (Quantifier), 159.1 -> 85.1 (Qualifier) Ibotenic Acid: 159.1 -> 141.1 (Quantifier), 159.1 -> 97.1 (Qualifier) |
| Collision Energy | Requires optimization for your specific instrument |
3. Quantitative Data Summary (Illustrative):
The following table presents hypothetical performance data for the described method. Actual results may vary.
| Analyte | Linear Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) |
| This compound | 1 - 500 | 1 | 85 - 105 | < 15 |
| Ibotenic Acid | 1 - 500 | 1 | 88 - 102 | < 15 |
Visualizations
Caption: Transformation pathways of ibotenic acid.
Caption: Analytical workflow for this compound.
References
- 1. Buy this compound | 2255-39-2 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- 8. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of mushroom toxins ibotenic acid, muscimol and muscarine by capillary electrophoresis coupled with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of muscimol and ibotenic acid in Amanita mushrooms by high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for the Detection of Muscarinic, Muscimol and Ibotenic Acid in Fungi and Biological Matrices Using the HPLC-MS/MS Method - Aigumov - Journal of Analytical Chemistry [rjsocmed.com]
Technical Support Center: Stability of Muscazone Analytical Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Muscazone analytical standards. The following information is compiled to address common issues and questions that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a compound that can be isolated from certain European specimens of the fly agaric mushroom (Amanita muscaria)[1][2]. It is a product of the degradation of ibotenic acid when exposed to ultraviolet (UV) radiation[1][2][3][4]. As an analytical standard, the stability of this compound is critical to ensure the accuracy and reliability of quantitative and qualitative analyses in research and pharmaceutical development. Degradation of the standard can lead to erroneous results.
Q2: What are the primary factors that can affect the stability of this compound?
Based on its formation from ibotenic acid via UV radiation, this compound is likely sensitive to light (photostability). Other common factors that can affect the stability of analytical standards include temperature, pH (hydrolysis), and oxidation[5][6]. It is crucial to investigate these factors through forced degradation studies to understand the degradation pathways[5][6].
Q3: How should I store my this compound analytical standard?
To minimize degradation, it is recommended to store this compound analytical standards in a cool, dark place. Protection from light is particularly important to prevent photolytic degradation. The standard should be stored in tightly sealed containers to protect it from humidity and atmospheric oxygen. For long-term storage, refrigeration or freezing is generally advisable, though specific conditions should be determined by stability studies.
Q4: What are the expected degradation products of this compound?
While specific degradation products of this compound are not extensively documented in the public domain, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) would be necessary to identify and characterize them[5][6][7]. These studies are essential for developing a stability-indicating analytical method.
Q5: What analytical techniques are suitable for stability testing of this compound?
High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector is a common and reliable technique for stability testing of pharmaceutical compounds and would be suitable for this compound[8][9][10][11][12]. Gas Chromatography-Mass Spectrometry (GC/MS) and Capillary Electrophoresis (CE) have also been used for the analysis of related compounds in Amanita mushrooms and could be applicable[8][9]. The chosen method must be validated to be "stability-indicating," meaning it can separate the intact drug from its degradation products[12][13][14][15].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peaks in the chromatogram of the this compound standard. | Degradation of the standard due to improper storage (exposure to light, high temperature, or humidity). | 1. Review storage conditions. Ensure the standard is protected from light and stored at the recommended temperature. 2. Prepare a fresh solution from a new vial of the standard. 3. Perform a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to them. |
| Decrease in the peak area/concentration of this compound over time. | Instability of the standard in the prepared solution (e.g., solvent-induced degradation, adsorption to the container). | 1. Evaluate the stability of the standard in different solvents to find the most suitable one. 2. Assess short-term and long-term stability of the solution at different temperatures (bench-top, refrigerator, freezer). 3. Use silanized vials to prevent adsorption. |
| Poor peak shape or resolution between this compound and its degradants. | The analytical method is not stability-indicating. | 1. Optimize the chromatographic conditions (e.g., mobile phase composition, pH, column type, gradient). 2. Develop a new method using a different stationary phase or a different analytical technique (e.g., UPLC, LC-MS). 3. Validate the method according to ICH guidelines to ensure it is specific for the analyte and its degradation products[15]. |
| Inconsistent results between different batches of the analytical standard. | Variation in the purity or stability of different batches. | 1. Always check the certificate of analysis for each batch. 2. Perform a comparative analysis of the new and old batches before use. 3. If significant differences are observed, contact the supplier. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method[5][6][7][16].
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or acetonitrile).
-
Expose aliquots of the stock solution to the stress conditions outlined in the table below.
-
Analyze the stressed samples at appropriate time points by a suitable, validated analytical method (e.g., HPLC).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Table 1: Illustrative Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal Degradation | Solid State & Solution | 80°C | 24, 48, 72 hours |
| Photostability | UV light (254 nm) & Visible light | Room Temperature | 24, 48, 72 hours |
Note: The extent of degradation should ideally be between 5-20% for the results to be meaningful for method development.
Stability-Indicating HPLC Method Development
Objective: To develop a validated HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Illustrative HPLC Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in Water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (e.g., 220-280 nm range)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness[12][15].
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Factors Influencing this compound Stability and Potential Outcomes.
References
- 1. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 2. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. repositorio.unbosque.edu.co [repositorio.unbosque.edu.co]
- 12. Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
Overcoming low recovery of Muscazone during extraction
Welcome to the technical support center for optimizing the extraction of Muscazone. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to low recovery during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of this compound during extraction?
Low recovery of this compound is often attributed to a combination of its chemical properties and procedural factors. Key reasons include:
-
High Polarity and Zwitterionic Nature: this compound is an amino acid-like compound that is highly soluble in water but has poor solubility in many common organic solvents.[1] This can make liquid-liquid extractions inefficient and requires carefully chosen solvent systems.
-
Photochemical Instability: this compound is a product of the ultraviolet (UV) radiation-induced breakdown of ibotenic acid.[1][2][3][4] Exposure of the sample or extract to UV light (including sunlight) can either artificially generate this compound from precursor molecules or potentially degrade it further, leading to inaccurate quantification.
-
Thermal Decomposition: The compound decomposes at its melting point of approximately 190°C.[1] High temperatures during extraction or solvent evaporation steps can lead to significant sample loss.
-
Improper pH: As a zwitterion, this compound's charge state and solubility are highly dependent on the pH of the extraction medium. Extraction at a pH far from its isoelectric point (pI) can lead to it remaining in the aqueous phase during partitioning steps.
-
Potential Artifact of Extraction: Some researchers have suggested that this compound may be an artifact generated during the extraction and processing of ibotenic acid, rather than a naturally abundant compound.[5][6] This implies that its initial concentration in the source material may be very low.
Q2: How can I optimize the solvent system for extracting a polar, zwitterionic compound like this compound?
Optimizing the solvent system is critical for improving recovery. Based on methods for the structurally related compounds ibotenic acid and muscimol, the following approaches are recommended:
-
Aqueous Polar Solvents: Start with mixtures of water and methanol or water and ethanol. Aqueous methanol is a common and effective extractant for these compounds from mushroom matrices.[7][8]
-
Acidified Aqueous Solutions: Using a slightly acidic aqueous buffer (e.g., pH 3) can improve the extraction of ibotenic acid and muscimol and may be effective for this compound.[9]
-
Ultrasound-Assisted Extraction: Employing an ultrasound bath can enhance extraction efficiency by disrupting cell walls and improving solvent penetration without excessive heat.[9]
Q3: My recovery is still low after optimizing the solvent. What other procedural steps should I investigate?
If solvent optimization does not resolve the issue, consider the following troubleshooting steps, as illustrated in the workflow diagram below.
Q4: How does this compound's relationship with Ibotenic Acid affect my experiment?
This relationship is critical. Ibotenic acid is the chemical precursor to this compound (via UV light) and muscimol (via decarboxylation, often from heat or acidic conditions).[1][2][10] This means:
-
Source Material is Key: The concentration of ibotenic acid in your starting material will dictate the maximum potential yield of this compound if conversion occurs.
-
Risk of Unintended Conversion: If your extraction procedure involves UV exposure (e.g., working near a window), you may be unintentionally converting ibotenic acid into this compound, leading to an overestimation of its native concentration.[11] Conversely, conditions that favor decarboxylation (heat, low pH) may convert ibotenic acid to muscimol, removing the precursor needed to form this compound.[12]
Data Summary: Extraction of Related Isoxazoles
While specific recovery data for this compound is scarce, methodologies for the related and more abundant compounds, ibotenic acid and muscimol, provide a strong baseline for protocol development.
| Compound(s) | Matrix | Extraction Solvent/Method | Reported Recovery | Reference |
| Ibotenic Acid, Muscimol | Amanita Mushrooms | Aqueous Methanol with Dansyl Chloride derivatization | Not specified, but method was successful for quantification | [7] |
| Ibotenic Acid, Muscimol | Amanita Mushrooms | Methanol / 1mM Sodium Phosphate Buffer pH 3 (1:1 v/v) with ultrasound | > 87% | [9] |
| Ibotenic Acid, Muscimol | Plasma | Acetonitrile (for protein precipitation and extraction) | Not specified, but method was highly sensitive | [8] |
| Multiple Mushroom Toxins | Food Samples | Methanol and Trichloroacetic Acid, purified with Captiva EMR-Lipid | 70-120% for 96% of analytes | [13] |
Recommended Experimental Protocol: Optimized Extraction of this compound
This protocol is designed to maximize recovery by controlling the key variables identified in the troubleshooting guide.
Objective: To extract this compound from a solid matrix (e.g., lyophilized Amanita mushroom tissue) with minimal degradation and high efficiency.
Materials:
-
Lyophilized and finely ground sample material
-
Extraction Solvent: Methanol:Water (1:1, v/v), HPLC grade
-
Amber glass vials or tubes wrapped in aluminum foil
-
Ultrasonic bath
-
Centrifuge capable of 4000 x g
-
0.22 µm Syringe filters (PTFE or other compatible material)
-
Vacuum centrifuge or lyophilizer for solvent evaporation
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange) for cleanup, if necessary.
Methodology:
-
Sample Preparation:
-
Weigh approximately 100 mg of dried, powdered sample material into a 15 mL amber centrifuge tube.
-
Prepare a spiked sample in a separate tube by adding a known quantity of this compound standard to the powder. This will be used to calculate recovery efficiency.
-
Prepare a method blank using an empty tube to follow the entire procedure.
-
-
Extraction:
-
Add 10 mL of the Methanol:Water (1:1) extraction solvent to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the tubes in an ultrasonic bath for 30 minutes. Monitor the bath temperature to ensure it does not exceed 40°C.
-
Following sonication, centrifuge the tubes at 4000 x g for 15 minutes to pellet the solid material.
-
-
Supernatant Collection:
-
Carefully pipette the supernatant into a clean amber collection vial.
-
To maximize recovery, perform a re-extraction: add another 5 mL of extraction solvent to the pellet, vortex, sonicate for 15 minutes, and centrifuge again.
-
Combine the second supernatant with the first.
-
-
Solvent Evaporation:
-
Reduce the volume of the combined extracts to near dryness using a vacuum centrifuge or by freeze-drying (lyophilization). Avoid heating steps like nitrogen blowdown with a heating block.
-
-
Reconstitution and Filtration:
-
Reconstitute the dried extract in 1 mL of the initial mobile phase for your analytical method (e.g., 98:2 Water:Methanol).
-
Vortex to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial for analysis.
-
-
Analysis:
-
Analyze the sample using a validated method, such as HPLC-UV or LC-MS/MS. Compare the peak area of this compound in the sample to your calibration curve and calculate the recovery from your spiked sample.
-
References
- 1. Buy this compound | 2255-39-2 [smolecule.com]
- 2. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 3. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 2255-39-2 | Benchchem [benchchem.com]
- 6. mmsl.cz [mmsl.cz]
- 7. Determination of muscimol and ibotenic acid in Amanita mushrooms by high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of muscimol and ibotenic acid in mushrooms of Amanitaceae by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. WO2022187974A1 - Processes for extracting muscimol from amanita muscaria - Google Patents [patents.google.com]
- 13. [Development of a Rapid Analytical Method for Simultaneous Determinationof Diverse Plant and Mushroom Toxins] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Sensitive Muscazone Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating their analytical methods for the sensitive detection of Muscazone.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.
Question: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound standard?
Answer: Poor peak shape for a polar compound like this compound is a common issue in reverse-phase chromatography. Several factors could be the cause:
-
Secondary Interactions: Residual silanol groups on the C18 column can interact with the polar analyte, leading to peak tailing.
-
Solution: Use a column with end-capping or a polar-embedded stationary phase. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (0.1-0.5%) to block the active sites.[1]
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its retention and peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic form.
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Reduce the concentration of the injected sample.
-
-
Column Contamination: Accumulation of contaminants on the column can lead to distorted peak shapes.
-
Solution: Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column.[2]
-
Question: My this compound peak is not being retained on the C18 column (eluting at or near the void volume). What should I do?
Answer: Poor retention of polar analytes is a frequent challenge in reverse-phase HPLC.
-
High Organic Content in Mobile Phase: The mobile phase may be too strong, causing the analyte to elute quickly.
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
-
-
Highly Aqueous Mobile Phase: Using a mobile phase with very high water content on a conventional C18 column can lead to phase collapse.
-
Solution: Ensure your mobile phase contains at least 5% organic solvent. Alternatively, use an aqueous-compatible C18 column.
-
-
Alternative Chromatographic Modes: Reverse-phase may not be the optimal mode for such a polar compound.
-
Solution: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography for better retention. Ion-exclusion chromatography has also been shown to be effective for similar compounds.[3]
-
Question: I am experiencing low sensitivity and cannot reach the desired Limit of Detection (LOD) for this compound.
Answer: Achieving low detection limits is critical for sensitive analysis.
-
Suboptimal Mass Spectrometry (MS) Parameters: The MS settings may not be optimized for this compound.
-
Solution: Perform a tuning of the MS instrument for this compound to determine the optimal precursor and product ions, as well as collision energy and other MS parameters.
-
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress the ionization of this compound in the MS source.
-
Solution: Improve the sample preparation procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended. Using a matrix-matched calibration curve or an isotopically labeled internal standard can also compensate for matrix effects.
-
-
Poor Sample Purity: Impurities in the sample can interfere with the detection of the analyte.
-
Solution: Ensure that the sample is as clean as possible before injection.
-
Question: My results are not reproducible; I'm seeing significant variation in retention times and peak areas.
Answer: Lack of reproducibility can stem from several sources.
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time.
-
Solution: Prepare the mobile phase in large batches and ensure it is thoroughly mixed. Always measure components accurately.
-
-
Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Injector Issues: Inconsistent injection volumes can lead to variations in peak area.
-
Solution: Ensure the injector is functioning correctly and that there are no air bubbles in the sample loop.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the method validation for sensitive this compound detection.
Question: What are the key parameters I need to evaluate for method validation according to regulatory guidelines?
Answer: According to guidelines from regulatory bodies like the FDA and EMA, the key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]
-
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte.[4][5]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.[4]
Question: How do I determine the Linearity of my method for this compound detection?
Answer: To determine linearity, you should prepare a series of calibration standards of this compound at different concentrations. A minimum of five concentration levels is recommended.[5] The calibration curve is generated by plotting the peak response against the concentration of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the linear regression, which should ideally be ≥ 0.995.[5]
Question: What is the difference between the Limit of Detection (LOD) and the Limit of Quantification (LOQ)?
Answer: The LOD is the lowest concentration of an analyte that the analytical method can reliably distinguish from the background noise. The LOQ is the lowest concentration at which the analyte can be quantified with acceptable accuracy and precision. The LOQ is always higher than the LOD.
Question: How can I assess the stability of this compound in biological samples?
Answer: The stability of this compound should be evaluated under various conditions that mimic the sample handling and storage process. This includes:
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.
-
Short-Term Stability: Evaluate the stability at room temperature for a period that reflects the sample processing time.
-
Long-Term Stability: Determine the stability at the intended storage temperature (e.g., -20°C or -80°C) over a prolonged period.
-
Stock Solution Stability: Assess the stability of the stock solution at room temperature and under refrigeration.[4]
Data Presentation
Table 1: Method Validation Parameters for this compound Detection
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 1 - 100 ng/mL | 1 - 100 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 92.5% |
| Precision (% RSD) | ≤ 15% | 8.7% |
| LOD | Signal-to-Noise ≥ 3 | 0.5 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | 1.0 ng/mL |
| Specificity | No interference at the retention time of this compound | Pass |
| Robustness | % RSD ≤ 15% for minor changes in method parameters | Pass |
| Freeze-Thaw Stability | % Change within ±15% | -5.2% |
| Short-Term Stability | % Change within ±15% | -3.8% |
| Long-Term Stability | % Change within ±15% | -8.1% |
Experimental Protocols
Protocol 1: Linearity Assessment
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a series of at least five working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Analyze each working standard solution using the developed analytical method (e.g., HPLC-MS/MS).
-
Plot the peak area response against the corresponding concentration for each standard.
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
The method is considered linear if the r² value is ≥ 0.995.[5]
Protocol 2: Accuracy and Precision Determination
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking a blank biological matrix with known amounts of this compound.
-
For accuracy , analyze five replicates of each QC concentration level. Calculate the percentage recovery for each replicate by comparing the measured concentration to the nominal concentration. The mean recovery should be within 85-115%.
-
For repeatability (intra-assay precision) , calculate the relative standard deviation (%RSD) of the concentrations of the five replicates for each QC level. The %RSD should be ≤ 15%.
-
For intermediate precision (inter-assay precision) , repeat the analysis of the QC samples on a different day with a different analyst. Calculate the %RSD of the combined results from both days. The %RSD should be ≤ 15%.
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Troubleshooting Decision Tree for this compound Analysis.
Caption: Key Parameters for Method Validation.
References
- 1. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. toolify.ai [toolify.ai]
- 4. qbdgroup.com [qbdgroup.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
Validation & Comparative
A Comparative Analysis of Muscazone and Ibotenic Acid Toxicity: A Guide for Researchers
This guide provides a detailed comparative analysis of the toxicological profiles of muscazone and ibotenic acid, two neuroactive compounds found in Amanita mushrooms. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, toxicological data, and relevant experimental protocols.
Executive Summary
Ibotenic acid is a potent neurotoxin that acts as a powerful agonist of N-methyl-D-aspartate (NMDA) glutamate receptors, leading to excitotoxicity.[1][2][3][4] Its toxicity is well-documented, with established median lethal dose (LD50) values in various animal models. This compound, a structural isomer and breakdown product of ibotenic acid, is reported to have significantly lower pharmacological activity.[5][6][7][8] While its mechanism is related to the glutamatergic and GABAergic systems, specific quantitative toxicity data, such as LD50 values, are not well-documented in publicly available literature. This guide synthesizes the available data to facilitate a comparative understanding of these two compounds.
Comparative Toxicity Data
The following table summarizes the key toxicological and pharmacological parameters of ibotenic acid and this compound based on available scientific literature.
| Parameter | Ibotenic Acid | This compound |
| Primary Mechanism of Action | Potent agonist of NMDA and metabotropic glutamate receptors (Group I and II).[1][2] | Weak pharmacological activity.[5][6][7][8] |
| Toxic Effect | Excitotoxicity leading to neuronal cell death.[1][3] | Considered less active than ibotenic acid and muscimol.[5][6] |
| Oral LD50 (Rat) | 129 mg/kg[6][9][10][11] | Not well-documented. |
| Oral LD50 (Mouse) | 38 mg/kg[5][10] | Not well-documented. |
| Intravenous LD50 (Rat) | 42 mg/kg[10] | Not well-documented. |
| Intravenous LD50 (Mouse) | 15 mg/kg[10] | Not well-documented. |
| Clinical Signs of Toxicity | Nausea, vomiting, drowsiness, confusion, euphoria, visual and auditory distortions, ataxia, and in severe cases, seizures and neuronal lesions.[1][12] | Generally considered to contribute less to the overall toxicity of Amanita mushrooms.[5] |
| Notes | Ibotenic acid can decarboxylate to the more potent GABAergic agonist, muscimol, both in vivo and through processing like drying.[1] | This compound is a product of the breakdown of ibotenic acid, for instance, through UV radiation.[6][7][8] |
Signaling Pathways and Mechanisms of Toxicity
The primary toxic effect of ibotenic acid stems from its potent agonism at NMDA receptors, a subtype of ionotropic glutamate receptors. This overstimulation leads to an excessive influx of calcium ions (Ca2+) into neurons, triggering a cascade of intracellular events that result in excitotoxic cell death.
This compound's pharmacological activity is reported to be minor in comparison.[6][13] It is an isomer of ibotenic acid and is also associated with the central nervous system.[5]
Comparative signaling pathways of Ibotenic Acid and this compound.
Experimental Protocols
The following sections detail standardized and widely accepted methodologies for assessing the acute oral toxicity and in vitro neurotoxicity of compounds like ibotenic acid and this compound.
In Vivo Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
This protocol provides a framework for determining the acute oral toxicity of a substance.
1. Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality. The outcome of the first group determines the dosing for the next group, allowing for classification of the substance's toxicity with a minimal number of animals.
2. Test Animals:
-
Species: Rat is the preferred species.
-
Health: Young, healthy, nulliparous, and non-pregnant females are typically used.
-
Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
3. Administration of Substance:
-
The test substance is typically administered as a single dose by gavage.
-
Animals are fasted (food, but not water, withheld) overnight before dosing.
-
The volume of liquid administered should not exceed 1 mL/100g of body weight for aqueous solutions.
4. Observation Period:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Special attention is given to the first 4 hours after dosing and daily thereafter.
5. Data Analysis:
-
The number of animals that die within the observation period is recorded.
-
The results allow for the classification of the substance into a toxicity category based on the Globally Harmonised System (GHS).
In Vitro Excitotoxicity Assay
This protocol outlines a method to assess the neuroprotective or neurotoxic potential of a compound by measuring its effect on glutamate-induced excitotoxicity in neuronal cell cultures.
1. Cell Culture:
-
Primary cortical neurons are isolated from embryonic rodents (e.g., E15-E18 mice or rats).
-
Cells are plated on coated coverslips or multi-well plates and maintained in a suitable neurobasal medium supplemented with growth factors.
-
Cultures are typically used for experiments after 14-16 days in vitro to allow for the development of mature synaptic connections.
2. Induction of Excitotoxicity:
-
To induce excitotoxicity, neuronal cultures are exposed to a neurotoxic concentration of a glutamate receptor agonist (e.g., L-glutamic acid or ibotenic acid) for a defined period (e.g., 5-30 minutes).
3. Assessment of Cell Viability:
-
Following the excitotoxic insult, cell viability is assessed using various methods:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Fluorescent Staining: Using dyes like Propidium Iodide (PI) to identify dead cells and Hoechst 33342 to stain the nuclei of all cells.
-
4. Data Analysis:
-
Cell viability is quantified and expressed as a percentage of the control (untreated) cells.
-
The neurotoxic effects of the test compound can be determined by comparing the viability of treated cells to the control.
General experimental workflows for toxicity assessment.
Conclusion
The available evidence strongly indicates that ibotenic acid is a potent neurotoxin with a well-defined excitotoxic mechanism of action. Its toxicity has been quantified through various LD50 studies. In contrast, this compound is consistently reported as having significantly lower pharmacological activity, and quantitative data on its toxicity is lacking in the scientific literature. For researchers investigating the neurotoxic effects of Amanita mushroom constituents, focusing on ibotenic acid and its metabolite muscimol is crucial. The provided experimental protocols offer a standardized approach for further toxicological evaluations of these and other neuroactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. mmsl.cz [mmsl.cz]
- 6. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 7. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 12. Editorial: Methods and protocols in neurotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
Muscazone vs. Muscimol: A Comparative Guide to their Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activities of muscazone and muscimol, two psychoactive compounds found in Amanita mushrooms. While structurally related, their interactions with the central nervous system, particularly the gamma-aminobutyric acid type A (GABA-A) receptor, differ significantly. This document synthesizes available experimental data to highlight these differences, offering a valuable resource for neuroscience research and drug development.
Core Pharmacological Profiles
Muscimol is a potent and selective agonist for the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[1][2] Its structural similarity to GABA allows it to bind to and activate these receptors, leading to a decrease in neuronal excitability.[2] This activity underlies its well-documented sedative, anxiolytic, and hallucinogenic effects.[3] In contrast, this compound is consistently reported to possess significantly weaker or minor pharmacological activity.[4][5] It is a product of the breakdown of ibotenic acid, another psychoactive compound in Amanita mushrooms, upon exposure to ultraviolet radiation.[4][6] Due to its low potency, this compound has not been the subject of extensive pharmacological investigation, resulting in a notable lack of quantitative data regarding its receptor binding and functional activity.
Quantitative Comparison of Pharmacological Parameters
The following tables summarize the available quantitative data for muscimol and the qualitative descriptions for this compound, underscoring the disparity in their pharmacological potency.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ligand | K_d_ (Dissociation Constant) | Brain Region/Expression System | Reference |
| Muscimol | GABA-A (δ-subunit containing) | [³H]muscimol | ~1-2 nM | Recombinant α4β3δ receptors | [7] |
| GABA-A (high-affinity sites) | [³H]muscimol | ~1.6 nM (α4βδ), ~1 nM (α6βδ) | Wild-type mouse forebrain and cerebellum | [7] | |
| GABA-A (low-affinity sites) | [³H]muscimol | ~2 µM | Rat cerebral cortex synaptosomes | [8] | |
| This compound | GABA-A | - | Data not available | - | - |
Table 2: Functional Potency
| Compound | Receptor/Assay | EC₅₀ (Half-maximal effective concentration) | System | Reference |
| Muscimol | GABA-A (δ-subunit containing) | ~1-2 nM | Recombinant α4β3δ receptors | [7] |
| GABA-A | 11 µM (relaxation), 12.5 µM (contraction) | Guinea-pig distal colon | [9] | |
| This compound | GABA-A | Data not available | - | - |
Signaling Pathways and Experimental Workflow
To understand the pharmacological evaluation of these compounds, the following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Experimental Protocols
[³H]Muscimol Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a compound for the GABA-A receptor using [³H]muscimol.
1. Membrane Preparation:
-
Brain tissue (e.g., rat cortex or cerebellum) is homogenized in a cold buffer solution.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.[2]
2. Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of [³H]muscimol and varying concentrations of the unlabeled test compound (e.g., muscimol or this compound for competition binding).
-
The incubation is typically carried out at 4°C for a defined period (e.g., 60 minutes) to reach equilibrium.[2]
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA or a specific antagonist.[2]
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.[2]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[2]
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then analyzed using non-linear regression to determine the inhibition constant (K_i_) or the half-maximal inhibitory concentration (IC₅₀) of the test compound.
Electrophysiological Recording of GABA-A Receptor Currents
This protocol describes a general method for assessing the functional activity of compounds at GABA-A receptors using whole-cell patch-clamp electrophysiology.
1. Cell Preparation:
-
Experiments can be performed on cultured neurons or in brain slices. Alternatively, recombinant GABA-A receptors can be expressed in cell lines like HEK293.[10]
-
For brain slices, the tissue is sectioned using a vibratome in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
2. Recording Setup:
-
A single cell is visualized under a microscope, and a glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal.
-
The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and recording of ion channel currents.
3. Drug Application:
-
The test compound (muscimol or this compound) is dissolved in the external solution and applied to the cell using a perfusion system.
-
A range of concentrations is applied to generate a dose-response curve.
4. Data Acquisition and Analysis:
-
GABA-A receptor-mediated currents are recorded in response to the application of the test compound.
-
The peak amplitude of the current at each concentration is measured.
-
The data are then plotted to generate a dose-response curve, from which the EC₅₀ value and maximal efficacy can be determined.[10]
Conclusion
The available evidence clearly demonstrates that muscimol is a potent agonist at GABA-A receptors, with well-characterized high-affinity binding and functional activity. In stark contrast, this compound exhibits only minor pharmacological activity, and there is a significant lack of quantitative data to fully characterize its interaction with GABA-A receptors. This disparity highlights the critical role of the specific chemical structure in determining the pharmacological profile of these related isoxazole compounds. For researchers in drug development, muscimol serves as a classic tool for probing the GABAergic system, while this compound's limited activity makes it a less compelling target for further investigation in its current form.
References
- 1. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probes for the heterogeneity of muscimol binding sites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacia.pensoft.net [pharmacia.pensoft.net]
- 5. mmsl.cz [mmsl.cz]
- 6. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 7. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionally relevant gamma-aminobutyric acidA receptors: equivalence between receptor affinity (Kd) and potency (EC50)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Excitatory and inhibitory responses mediated by GABAA and GABAB receptors in guinea pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissecting the Molecular Determinants of GABAA Receptors Current Rundown, a Hallmark of Refractory Human Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Muscazone in Amanita Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the current state of knowledge on the quantification of muscazone in various Amanita species. While this compound is a recognized constituent of certain Amanita mushrooms, a comprehensive review of the scientific literature reveals a significant gap in quantitative data for this specific compound. Research has predominantly focused on the more pharmacologically active compounds, ibotenic acid and muscimol.
This compound is an amino acid that is structurally related to ibotenic acid and is formed through the exposure of ibotenic acid to ultraviolet (UV) radiation.[1][2][3] This conversion can occur naturally in the mushrooms, for instance, through exposure to sunlight.[3][4] However, its pharmacological activity is considered to be minor in comparison to that of ibotenic acid and muscimol.[1][2][3][5][6]
Quantitative Data on this compound: A Noteworthy Absence
Despite numerous studies quantifying ibotenic acid and muscimol in various Amanita species such as A. muscaria and A. pantherina, specific quantitative data for this compound remains largely unavailable in the reviewed scientific literature. The primary analytical focus has consistently been on the two principal psychoactive compounds. Therefore, a direct comparison of this compound concentrations across different Amanita species cannot be compiled at this time.
Inferred Presence and Potential for Future Quantification
While quantitative data is lacking, the presence of this compound is acknowledged in several Amanita species, including Amanita muscaria, as a natural degradation product of ibotenic acid.[6][7][8] The concentration of this compound is likely to be influenced by factors that affect the degradation of ibotenic acid, such as the age of the mushroom and its exposure to UV light.
Experimental Protocols: Adapting Methods for this compound Quantification
The analytical methods developed for the quantification of ibotenic acid and muscimol can be adapted for the determination of this compound, provided a certified reference standard for this compound is available. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) have been successfully employed for the analysis of related isoxazole compounds in Amanita species.[9][10][11][12][13]
Below is a generalized experimental protocol based on methods used for ibotenic acid and muscimol, which could serve as a starting point for developing a validated method for this compound quantification.
Sample Preparation and Extraction
-
Mushroom Collection and Preparation : Fresh Amanita specimens should be identified by a qualified mycologist. The caps and stems should be separated and lyophilized (freeze-dried) to preserve the chemical integrity of the compounds. The dried material is then homogenized into a fine powder.
-
Extraction : A known weight of the powdered mushroom material (e.g., 1 gram) is extracted with a suitable solvent. A common extraction solvent for these polar compounds is a mixture of methanol and water.[13] The extraction can be facilitated by ultrasonication to ensure maximum recovery of the analytes.
-
Filtration and Purification : The resulting extract is filtered to remove solid particles. For cleaner samples, especially when using sensitive detection methods like mass spectrometry, a solid-phase extraction (SPE) step may be employed to remove interfering substances.
Chromatographic Analysis (HPLC-MS/MS)
A highly sensitive and selective method for the quantification of mushroom toxins is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[11]
-
Chromatographic Column : A reversed-phase C18 column is often suitable for separating these polar compounds.[9]
-
Mobile Phase : A gradient elution with a mixture of an aqueous solution (e.g., water with a small amount of formic acid to improve peak shape) and an organic solvent (e.g., methanol or acetonitrile) is typically used.
-
Mass Spectrometry Detection : The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This requires the determination of specific precursor-to-product ion transitions for this compound.
-
Quantification : A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the mushroom extracts is then determined by comparing its peak area to the calibration curve.
Visualizing the Workflow and Chemical Relationships
To aid in the understanding of the experimental process and the chemical context of this compound, the following diagrams are provided.
References
- 1. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 2255-39-2 [smolecule.com]
- 6. mmsl.cz [mmsl.cz]
- 7. abdurrahmanince.net [abdurrahmanince.net]
- 8. Muscimol - Wikipedia [en.wikipedia.org]
- 9. repositorio.unbosque.edu.co [repositorio.unbosque.edu.co]
- 10. Determination of mushroom toxins ibotenic acid, muscimol and muscarine by capillary electrophoresis coupled with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.nauss.edu.sa [journals.nauss.edu.sa]
Comparative Guide to the Cross-Validation of Analytical Methods for Muscazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern analytical methodologies applicable to the quantitative analysis of muscazone. While specific cross-validation studies for this compound are not extensively documented in current literature, this document outlines and compares two robust, validated liquid chromatography-mass spectrometry (LC-MS) based methods developed for the simultaneous analysis of related and co-occurring toxins in Amanita mushrooms, including ibotenic acid and muscimol. The principles and validation parameters presented are directly applicable to the development and cross-validation of methods for this compound.
The methodologies compared are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS)
These techniques are evaluated based on their performance parameters, providing a basis for selecting an appropriate method for the quantification of this compound in various sample matrices.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of LC-MS/MS and LC-QToF-MS methods for the analysis of Amanita toxins, which are indicative of the expected performance for this compound analysis.
| Validation Parameter | LC-MS/MS | LC-QToF-MS |
| Linearity (R²) | > 0.994[1] | Satisfactory[2][3] |
| Limit of Detection (LOD) | 0.005 - 0.05 mg/kg (mushrooms) 0.05 - 0.5 µg/L (biological fluids) | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.01 - 0.2 mg/kg (mushrooms)[1] 0.15 - 2.0 µg/L (biological fluids)[1] | Not explicitly stated |
| Precision (RSD%) | < 19.4%[1] | Satisfactory[2][3] |
| Accuracy (Recovery %) | 73.0% - 110.3%[1] | Satisfactory[2][3] |
| Selectivity | High (based on specific precursor-to-product ion transitions)[1] | High (based on accurate mass measurement)[2][3] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it suitable for the quantification of trace levels of this compound in complex matrices such as mushroom extracts, serum, and urine.[1]
Sample Preparation:
-
Mushroom Samples: Homogenized dried mushroom samples are extracted with water using ultrasonication, followed by centrifugation. The supernatant is then diluted for analysis.[1]
-
Serum Samples: Proteins are precipitated by adding acetonitrile. The mixture is sonicated and centrifuged. The supernatant is further purified using solid-phase extraction (SPE) with a PSA sorbent.[1]
-
Urine and Simulated Gastric Fluid: Samples are diluted with water or acetonitrile, respectively, and centrifuged prior to analysis.[1]
Instrumentation:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
Chromatographic Conditions:
-
Column: ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient of water with 1 mM ammonium fluoride and methanol.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 2 µL.[1]
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray positive ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.[4]
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS)
This method provides high-resolution mass spectrometry data, which is excellent for both quantification and confident identification of analytes in complex consumer products and natural samples.[2][3]
Sample Preparation:
-
The sample preparation protocols would be similar to those for LC-MS/MS, involving extraction with a suitable solvent such as 70% methanol, followed by filtration.[5]
Instrumentation:
-
A liquid chromatography system coupled to a Quadrupole Time-of-Flight (QToF) mass spectrometer.[2][3]
Chromatographic Conditions:
-
While specific column and mobile phase details for a this compound-dedicated method are not provided in the search results, a reverse-phase C18 column with an ion-pairing agent like sodium dodecyl sulfate or a gradient with an acidic modifier (e.g., formic acid) is a common starting point for polar analytes like this compound and its isomers.[4][5]
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI).
-
Acquisition Mode: Full scan high-resolution mass spectrometry for identification and targeted MS/MS for quantification. This allows for the determination of the elemental composition of the analyte and its fragments.
Mandatory Visualization
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Comparison of LC-MS/MS and LC-QToF-MS for this compound analysis.
References
- 1. Simultaneous Determination of Multi-Class Mushroom Toxins in Mushroom and Biological Liquid Samples Using LC-MS/MS [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative LC-QToF-MS Analysis of Mycochemicals in Amanita muscaria, Psilocybe spp. (Agaricomycetes), and Consumer Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Analysis of Ibotenic Acid and Muscimol in Toxic Mushroom, Amanita muscaria, and Analytical Survey on Edible Mushrooms | Semantic Scholar [semanticscholar.org]
Comparative Photostability of Muscazone and Ibotenic Acid: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the stability of pharmacologically active compounds under various conditions is paramount. This guide provides a comparative analysis of the stability of muscazone and ibotenic acid when exposed to ultraviolet (UV) light, drawing upon available scientific literature.
Ibotenic acid, a potent neurotoxin found in Amanita muscaria and related mushrooms, is known to be a precursor to the pharmacologically active compound muscimol. However, under the influence of UV radiation, ibotenic acid undergoes a chemical transformation to form this compound.[1][2][3][4] This inherent photochemical pathway establishes ibotenic acid as the less stable of the two compounds when subjected to UV light. This compound, being the product of this degradation, is consequently more stable under the same conditions.
Quantitative Data Summary
Direct comparative quantitative data on the photostability of this compound and ibotenic acid is not available in the reviewed scientific literature. The established relationship is that ibotenic acid degrades to form this compound upon UV exposure.
| Compound | Role in Photochemical Reaction | Relative Stability Under UV Light | Supporting Evidence |
| Ibotenic Acid | Precursor | Less Stable | Degrades to form this compound upon UV irradiation.[1][2][3][4] |
| This compound | Photoproduct | More Stable | Formed from the degradation of ibotenic acid.[1][2][3][4] |
Experimental Protocols
The following outlines a general experimental protocol for assessing the photostability of these compounds, based on standard pharmaceutical testing guidelines and methodologies described in the literature for similar substances.
Objective: To quantify the degradation of ibotenic acid and the formation and subsequent degradation of this compound under controlled UV irradiation.
Materials and Methods:
-
Sample Preparation:
-
Prepare standard solutions of high-purity ibotenic acid and this compound in a suitable solvent (e.g., deionized water or a buffered solution at a specific pH).
-
The concentration should be optimized for accurate detection by the chosen analytical method.
-
-
UV Irradiation:
-
Place the solutions in quartz cuvettes or other UV-transparent containers.
-
Expose the samples to a controlled UV light source (e.g., a xenon lamp or a mercury lamp) in a photostability chamber. The light source should have a defined spectral output, and the irradiance level should be monitored.
-
Maintain a constant temperature throughout the experiment to avoid thermally induced degradation.
-
Simultaneously, prepare control samples kept in the dark to account for any non-photochemical degradation.
-
-
Time-Course Analysis:
-
At predetermined time intervals, withdraw aliquots from the irradiated and control samples.
-
Analyze the samples immediately or store them under conditions that prevent further degradation (e.g., freezing, protection from light).
-
-
Analytical Method:
-
Utilize a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to simultaneously quantify the concentrations of ibotenic acid and this compound.
-
The method should be able to resolve the parent compounds from any potential photodegradants.
-
-
Data Analysis:
-
Plot the concentration of each compound as a function of UV exposure time.
-
Calculate the degradation rate constants and half-lives for both ibotenic acid and this compound under the specified UV conditions.
-
Visualizing the Relationship
The photochemical conversion of ibotenic acid to this compound represents a key transformation pathway.
Caption: Photochemical conversion of ibotenic acid to this compound.
Signaling Pathways and Pharmacological Activity
The difference in stability between ibotenic acid and this compound is critical due to their distinct pharmacological profiles.
-
Ibotenic Acid: Is a potent agonist of N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors.[1][5] Its action on these excitatory amino acid receptors makes it a powerful neurotoxin.[6]
-
This compound: Exhibits significantly lower pharmacological activity compared to ibotenic acid and muscimol.[1][2][3][7] Its interaction with neurotransmitter receptors is considered minor.[8]
The following diagram illustrates the primary signaling pathway of ibotenic acid. A corresponding pathway for this compound is not depicted due to its limited pharmacological activity.
References
- 1. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 2. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 6. mmsl.cz [mmsl.cz]
- 7. Buy this compound | 2255-39-2 [smolecule.com]
- 8. researchgate.net [researchgate.net]
An In Vivo Comparative Analysis of Muscazone and Muscimol Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vivo comparison of the pharmacological effects of muscazone and muscimol, two psychoactive compounds found in Amanita species of mushrooms. While both compounds interact with the central nervous system, available data demonstrates a significant disparity in their potency and primary mechanisms of action. This document synthesizes experimental data to highlight these differences, offering a valuable resource for neuroscience research and drug development.
Executive Summary
Muscimol is a potent agonist of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter system in the brain. This interaction underlies its significant sedative, anxiolytic, and hallucinogenic properties observed in vivo. In stark contrast, this compound is consistently reported to possess only minor or weak pharmacological activity. While both are structurally related, their in vivo effects differ substantially, with muscimol being the primary psychoactive constituent of interest.
Data Presentation: In Vivo Effects
The following tables summarize the available quantitative data for the in vivo effects of muscimol. Due to a lack of available quantitative data for this compound in the scientific literature, a direct numerical comparison is not possible. Its effects are qualitatively described as significantly less potent than muscimol.
Table 1: Acute Toxicity Data for Muscimol
| Species | Route of Administration | LD₅₀ (mg/kg) |
| Mouse | Intraperitoneal (i.p.) | 2.5 |
| Mouse | Subcutaneous (s.c.) | 3.8 |
| Rat | Intravenous (i.v.) | 4.5 |
| Rat | Oral (p.o.) | 45 |
LD₅₀ (Lethal Dose, 50%) is the dose required to be lethal to 50% of the tested population. Source:[1]
Table 2: Comparative Summary of In Vivo Effects
| Parameter | Muscimol | This compound |
| Primary Mechanism of Action | Potent GABAA receptor agonist[2] | Weak pharmacological activity, not a potent GABAA agonist[2][3][4] |
| Sedative Effects | Strong, dose-dependent sedation | Significantly less active than muscimol (quantitative data not available)[2][3][4] |
| Anticonvulsant Effects | Demonstrates anticonvulsant properties | Significantly less active than muscimol (quantitative data not available)[2][3][4] |
| Hallucinogenic Effects | Potent hallucinogen at higher doses | Significantly less active than muscimol (quantitative data not available)[2][3][4] |
| Acute Toxicity (LD₅₀) | Data available (see Table 1) | No quantitative data available in reviewed literature |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
GABAergic Signaling Pathway
Muscimol directly interacts with the GABAA receptor, a key component of the inhibitory synapse. The following diagram illustrates the GABAergic signaling pathway and the point of action for muscimol.
Caption: GABAergic signaling pathway and the agonistic action of Muscimol.
Experimental Workflow: Thiopental Sodium-Induced Sleeping Time Test
This workflow outlines a common in vivo experiment to assess the sedative effects of a compound.
Caption: Workflow for assessing sedative effects in vivo.
Experimental Workflow: Maximal Electroshock (MES) Seizure Test
This workflow details a standard procedure for evaluating the anticonvulsant activity of a substance.
References
Differential Bioactivity of Muscazone and its Degradation Precursors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of muscazone and its related compounds, ibotenic acid and muscimol. These substances, primarily found in Amanita species of mushrooms, exhibit distinct pharmacological profiles. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate further research and drug development.
Executive Summary
Ibotenic acid, a potent neurotoxin, serves as a prodrug to the more psychoactive compound muscimol through decarboxylation.[1] this compound, a lesser-known derivative, is formed from ibotenic acid via UV radiation-induced degradation.[1][2][3] Pharmacologically, muscimol is a potent agonist of GABAA receptors, leading to central nervous system depressant effects.[4][5] In contrast, ibotenic acid acts as an agonist at N-methyl-D-aspartate (NMDA) glutamate receptors, producing excitatory and neurotoxic effects.[2][6] this compound is consistently reported to have significantly minor or weaker pharmacological activity compared to both ibotenic acid and muscimol.[1][2][7] While quantitative data for this compound's bioactivity is scarce, this guide consolidates the available toxicity data for its precursors to provide a comparative framework.
Comparative Bioactivity Data
| Compound | Mechanism of Action | Organism | Route of Administration | LD50 |
| Ibotenic Acid | NMDA Glutamate Receptor Agonist | Rat | Oral | 129 mg/kg[8][9] |
| Muscimol | GABAA Receptor Agonist | Rat | Oral | 45 mg/kg[2][10] |
| Rat | Intravenous (i.v.) | 4.5 mg/kg[2][10] | ||
| Mouse | Oral | 20 mg/kg[5] | ||
| Mouse | Intraperitoneal (i.p.) | 2.5 mg/kg[4] | ||
| Mouse | Subcutaneous (s.c.) | 3.8 mg/kg[4] | ||
| This compound | Weak/Minor Pharmacological Activity | - | - | Data not available |
Experimental Protocols
Detailed below are generalized protocols for key in vitro assays used to characterize the bioactivity of compounds like ibotenic acid and muscimol at their respective receptor targets.
GABAA Receptor Binding Assay
This assay is employed to determine the binding affinity of a compound for the GABAA receptor, the primary target of muscimol.
Objective: To quantify the displacement of a radiolabeled ligand from the GABAA receptor by a test compound.
Materials:
-
Rat brain membranes (or cell lines expressing GABAA receptors)
-
[³H]Muscimol (radioligand)
-
Unlabeled GABA or bicuculline (for determining non-specific binding)
-
Test compound (e.g., muscimol, this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABAA receptors. Wash the membranes multiple times to remove endogenous GABA.
-
Binding Reaction: Incubate the prepared membranes with a fixed concentration of [³H]muscimol and varying concentrations of the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 45 minutes at 4°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]muscimol (IC50). This value can be used to calculate the binding affinity (Ki).
NMDA Glutamate Receptor Binding Assay
This assay is utilized to assess the affinity of a compound for the NMDA glutamate receptor, the target of ibotenic acid.
Objective: To measure the ability of a test compound to displace a radiolabeled antagonist from the NMDA receptor.
Materials:
-
Rat cortical membranes (or cell lines expressing NMDA receptors)
-
Radiolabeled NMDA receptor antagonist (e.g., [³H]dizocilpine (MK-801))
-
Unlabeled glutamate or NMDA (for determining non-specific binding)
-
Test compound (e.g., ibotenic acid, this compound)
-
Assay buffer (e.g., Tris-HCl buffer with co-agonists like glycine)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex, a region rich in NMDA receptors.
-
Binding Reaction: In a multi-well plate, combine the membranes, the radiolabeled antagonist, and a range of concentrations of the test compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Filtration and Washing: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with cold assay buffer.
-
Radioactivity Measurement: Quantify the bound radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value for the test compound, representing the concentration required to displace 50% of the radiolabeled antagonist.
Visualizations
The following diagrams illustrate the degradation pathways of ibotenic acid and the signaling mechanisms of ibotenic acid and muscimol.
Caption: Degradation pathways of ibotenic acid.
Caption: Signaling pathways of ibotenic acid and muscimol.
References
- 1. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 2. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. Muscimol and ibotenic acid - DMT-Nexus Wiki [wiki.dmt-nexus.me]
- 5. m.psychonautwiki.org [m.psychonautwiki.org]
- 6. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 7. Buy this compound | 2255-39-2 [smolecule.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Muscimol - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding profiles of muscazone and its structurally related compounds, ibotenic acid and muscimol. Due to a scarcity of quantitative binding data for this compound in publicly available literature, this comparison focuses on the well-characterized activities of ibotenic acid and muscimol to provide a functional context for the less-studied this compound.
This compound, a psychoactive compound found in Amanita muscaria mushrooms, is a structural analog of the neurotransmitters glutamate and γ-aminobutyric acid (GABA). It is pharmacologically related to ibotenic acid and muscimol, two other psychoactive constituents of the same mushroom. While ibotenic acid primarily acts on glutamate receptors and muscimol on GABA receptors, this compound's activity is reported to be significantly weaker than both.[1][2][3][4]
Executive Summary of Receptor Binding Affinities
The following tables summarize the available quantitative data for ibotenic acid and muscimol, which serve as the primary comparators for understanding the potential activity of this compound.
Table 1: Receptor Binding Profile of Ibotenic Acid
| Receptor Subtype | Affinity/Efficacy Metric | Value (µM) |
| NMDA | EC50 | ~77[5] |
| mGluR1a | EC50 | ~43[5] |
| mGluR5a | EC50 | ~17[5] |
| mGluR2 | EC50 | ~110[5] |
| mGluR (Group I) | Ki (Antagonist activity of (S)-homoibotenic acid) | 97 - 490[6] |
Table 2: Receptor Binding Profile of Muscimol
| Receptor Subtype | Affinity/Efficacy Metric | Value (nM) |
| GABAA (α1β3) | EC50 | 180 ± 83[7] |
| GABAA (High-affinity sites) | Kd | ~10 |
| GABAA (Low-affinity sites) | Kd | ~500 |
Signaling Pathways and Compound Relationships
The primary signaling pathways affected by these compounds are the glutamatergic and GABAergic systems, the main excitatory and inhibitory neurotransmitter systems in the central nervous system, respectively.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and whole-cell patch clamp electrophysiology.
Radioligand Binding Assay
This technique is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue, as well as the inhibition constant (Ki) of competing ligands.
Workflow for a Typical Radioligand Binding Assay:
Detailed Steps:
-
Membrane Preparation: Brain tissue (e.g., cortex, cerebellum) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes which contain the receptors of interest.
-
Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [3H]muscimol for GABAA receptors or [3H]glutamate for glutamate receptors) at various concentrations. To determine the affinity of a test compound, a fixed concentration of the radioligand is co-incubated with varying concentrations of the unlabeled test compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand and is subtracted from the total binding to yield specific binding. The data are then analyzed using appropriate software to calculate Kd, Bmax, and Ki values.
Whole-Cell Patch Clamp Electrophysiology
This electrophysiological technique is used to measure the functional effects of a compound on ion channels and receptors by recording the electrical currents in a single cell. This method is particularly useful for determining the efficacy of a compound (e.g., EC50).
Logical Flow of a Whole-Cell Patch Clamp Experiment:
Detailed Steps:
-
Cell Preparation: Neurons or cells expressing the receptor of interest are cultured on a coverslip.
-
Pipette Preparation: A glass micropipette with a very fine tip is fabricated and filled with an internal solution that mimics the intracellular environment.
-
Seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal".
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, allowing electrical access to the entire cell.
-
Recording: The cell's membrane potential or ionic currents are recorded in response to the application of different concentrations of the test compound.
-
Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship and calculate the EC50 value.
Conclusion
While this compound is a known psychoactive compound, its receptor binding profile remains poorly characterized in comparison to its close structural analogs, ibotenic acid and muscimol. Ibotenic acid is a potent agonist at various glutamate receptors, contributing to its excitatory and neurotoxic effects. In contrast, muscimol is a high-affinity agonist at GABAA receptors, mediating inhibitory neurotransmission. The available literature suggests that this compound possesses significantly weaker pharmacological activity than both of these compounds. Further quantitative binding studies and functional assays are necessary to fully elucidate the receptor interaction profile of this compound and its potential therapeutic or toxicological significance.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Binding of [3H]-muscimol to GABAA sites in the guinea-pig urinary bladder: biochemical assay and autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axolbio.com [axolbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Muscazone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification of muscazone and related isoxazole alkaloids, such as ibotenic acid and muscimol, found in Amanita species. Due to a lack of publicly available inter-laboratory comparison studies specifically for this compound, this document focuses on comparing the performance of various analytical techniques as reported in scientific literature. This information is intended to assist researchers in selecting appropriate methods for their specific applications.
The primary psychoactive and toxic compounds in certain Amanita mushrooms include ibotenic acid and muscimol.[1][2][3][4] this compound is another constituent of these mushrooms.[2][3][4] The accurate quantification of these compounds is crucial for toxicological assessments, forensic analysis, and pharmacological research. A variety of analytical techniques have been employed for the identification and quantification of these toxins in mushroom samples and biological matrices.[2][5]
Comparison of Analytical Techniques
The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis are among the precise methods used for quantitative determination.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the analysis of these toxins in biological samples.[5]
Below is a summary of the performance characteristics of various methods as reported in the literature for the analysis of related compounds, which can serve as a proxy for what may be achievable for this compound.
Table 1: Performance Characteristics of Analytical Methods for Related Isoxazole Alkaloids
| Analytical Method | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| LC-MS/MS | Ibotenic Acid, Muscimol | Plasma | 0.3 ng/mL (IBA), 0.1 ng/mL (MUS) | 1 ng/mL (IBA), 1 ng/mL (MUS) | 85.1% - 111.4% | [5][6][7] |
| HPLC with UV Detection (after derivatization) | Ibotenic Acid, Muscimol | Mushrooms | - | 40 ppm (IBA), 25 ppm (MUS) | - | [6] |
| Capillary Electrophoresis | Ibotenic Acid, Muscimol | Mushrooms | - | 2.5 µg/mL | >87% | [7] |
| Capillary Electrophoresis with MS/MS | Muscarine | Urine | 0.1 µg/L | 0.4 µg/L | 74.4% - 91.5% | [5] |
| LC-MS/MS | 8 Endogenous Alkaloids | Boletus Mushrooms | 0.002-0.100 mg/kg | 0.004-0.200 mg/kg | 80.1% - 101.5% | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across different studies and laboratories. Below are generalized protocols for sample preparation and analysis based on common practices reported in the literature.
Sample Preparation: Extraction from Mushroom and Biological Matrices
A common and universal extractant for these compounds from mushroom fruit bodies is 75% methanol.[1][2] For biological fluids like plasma or urine, solid-phase extraction (SPE) is frequently used to clean up and concentrate the analytes.[5] Ultrasonic-assisted extraction is also a popular method for isolating hallucinogenic substances from mushrooms.[2]
General Extraction Protocol from Mushroom Material:
-
Homogenize the dried mushroom sample.
-
Extract the homogenized sample with 70% or 75% methanol, often with the aid of ultrasonication.[1][2]
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the pellet to ensure complete recovery.
-
Combine the supernatants and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for analysis.
General Solid-Phase Extraction (SPE) Protocol for Biological Fluids:
-
Condition the SPE cartridge (e.g., Oasis MAX or HLB) with methanol followed by water.[5]
-
Load the pre-treated biological sample (e.g., diluted urine or plasma) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes of interest with an appropriate solvent (e.g., methanol with formic acid).
-
Evaporate the eluate and reconstitute the residue for analysis.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): HPLC is a reliable tool for the identification and quantification of muscimol and ibotenic acid.[3][4] Methods may or may not involve a derivatization step to improve chromatographic separation and detection.[3][4]
-
Column: A C18 column is commonly used.[4]
-
Mobile Phase: A typical mobile phase is a mixture of water and methanol.[4]
-
Detection: UV detection is often employed, with the wavelength set appropriately for the analyte or its derivative.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, making it suitable for detecting trace amounts of toxins in complex biological matrices.[5]
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography can be used for separation.[5]
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high selectivity.[8]
Visualizations
Workflow and Chemical Relationships
To aid in the understanding of the analytical process and the relationship between the key compounds, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.unbosque.edu.co [repositorio.unbosque.edu.co]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods for the Detection of Muscarinic, Muscimol and Ibotenic Acid in Fungi and Biological Matrices Using the HPLC-MS/MS Method - Aigumov - Journal of Analytical Chemistry [rjsocmed.com]
Safety Operating Guide
Navigating the Safe Disposal of Muscazone: A Procedural Guide
Understanding the Hazard Profile
Muscazone is a derivative of ibotenic acid and is known to be a toxic compound.[1][2] Its consumption can lead to adverse health effects, including visual disturbances, mental confusion, and memory loss.[1] Due to its toxicity, this compound and any materials contaminated with it should be handled as hazardous waste. The related compound, muscimol, is also classified as a hazardous substance, reinforcing the need for cautious disposal of associated isoxazole derivatives.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the closely related, more extensively studied compound, muscimol. This information is critical for understanding the toxicological profile and informing risk assessment in the laboratory.
| Compound | Property | Value | Species | Route of Administration | Reference |
| This compound | Melting Point | 190 °C (decomposes) | N/A | N/A | [1] |
| Muscimol | LD50 | 45 mg/kg | Rat | Oral | [3] |
| Muscimol | LD50 | 4.5 mg/kg | Rat | Intravenous | [3] |
| Muscimol | LD50 | 2.5 mg/kg | Mouse | Intraperitoneal | [3] |
| Muscimol | LD50 | 3.8 mg/kg | Mouse | Subcutaneous | [3] |
| Muscimol | LD50 | 5.62 mg/kg | Mouse | Intravenous | [3] |
Recommended Disposal Workflow
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following diagram outlines a logical workflow for the handling and disposal of this compound waste.
Detailed Experimental Protocols for Disposal
While no specific experimental protocols for the chemical neutralization of this compound are documented, the primary and recommended method for its disposal is high-temperature incineration. This method ensures the complete destruction of the compound, preventing its release into the environment.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound or its waste, at a minimum, wear a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields. If there is a risk of aerosolization, a properly fitted respirator is necessary.
-
Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated filter paper, and disposable labware, should be collected in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any sharps, such as needles or contaminated glassware, must be placed in a designated sharps container for hazardous waste.
-
-
Primary Containment: Use robust, chemically compatible containers for waste collection. Ensure that containers are kept closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations. The date of waste accumulation should also be clearly marked.
-
Temporary Storage: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Follow your institution's guidelines for the maximum allowable accumulation time.
-
Licensed Waste Hauler: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company. Your institution's EHS office will typically manage this process.
-
High-Temperature Incineration: The preferred method for the final disposal of this compound is high-temperature incineration. This process should be carried out at a permitted hazardous waste incineration facility to ensure the complete destruction of the toxic compound.
Disclaimer: The information provided in this guide is intended for trained laboratory professionals. Always consult your institution's Environmental Health and Safety (EHS) office and refer to local, state, and federal regulations for specific guidance on hazardous waste disposal. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach based on the known hazards of the compound and its chemical relatives.
References
Essential Safety and Logistical Information for Handling Muscazone
Disclaimer: There is limited specific safety and handling data available for pure Muscazone. The following information is compiled from data on the closely related and toxicologically similar compounds, Ibotenic Acid and Muscimol, as well as general best practices for handling hazardous chemicals. Researchers should always consult a substance-specific Safety Data Sheet (SDS) if available and conduct a thorough risk assessment before handling any hazardous material.
This compound is a toxic amino acid found in Amanita muscaria mushrooms. It is a structural isomer of Ibotenic Acid and is formed through the photochemical rearrangement of Ibotenic Acid upon exposure to UV radiation.[1][2] Due to its psychoactive properties and potential toxicity, stringent safety precautions are necessary when handling this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
A summary of recommended personal protective equipment and safety measures when handling this compound, based on information for Ibotenic Acid and Muscimol, is provided below.
| PPE / Safety Measure | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which may cause irritation or toxic effects. |
| Body Protection | Laboratory coat, closed-toe shoes. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a potential for aerosol generation. | To prevent inhalation of the compound, which can be toxic. |
| Engineering Controls | Work should be conducted in a certified chemical fume hood. | To minimize exposure to airborne particles and vapors. |
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
General Disposal Procedure:
-
Segregation: Collect this compound waste in a dedicated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available resources, the literature indicates that it is a product of the UV irradiation of Ibotenic Acid.[1][2] Below is a generalized protocol for such a photochemical conversion.
Objective: To synthesize this compound from Ibotenic Acid via photochemical rearrangement.
Materials:
-
Ibotenic Acid
-
Suitable solvent (e.g., water or a buffered aqueous solution)
-
UV light source (e.g., mercury vapor lamp)
-
Reaction vessel transparent to UV light (e.g., quartz)
-
Stirring apparatus
-
Analytical equipment for monitoring the reaction (e.g., HPLC, TLC)
Methodology:
-
Prepare a solution of Ibotenic Acid in the chosen solvent in the reaction vessel.
-
Place the reaction vessel under the UV light source.
-
Continuously stir the solution to ensure even exposure to the UV radiation.
-
Monitor the progress of the reaction at regular intervals using the chosen analytical technique.
-
Once the reaction is complete (indicated by the consumption of Ibotenic Acid and the formation of this compound), stop the irradiation.
-
Isolate and purify the this compound from the reaction mixture using appropriate techniques such as chromatography.
Note: This is a generalized procedure. The specific reaction conditions (e.g., concentration, solvent, wavelength and intensity of UV light, reaction time) would need to be optimized for efficient conversion.
Visualizations
Caption: Chemical relationship between Ibotenic Acid, this compound, and Muscimol.
Caption: General workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
